(4-Bromopyridin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXLCYWDRHBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307428 | |
| Record name | 4-Bromo-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-63-1 | |
| Record name | 4-Bromo-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromopyridin-3-YL)methanamine chemical properties
Title: In-Depth Technical Guide: Chemical Properties and Synthetic Applications of (4-Bromopyridin-3-YL)methanamine
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead generation. (4-Bromopyridin-3-yl)methanamine is an elite, highly versatile synthon characterized by its orthogonal reactivity. Featuring a nucleophilic primary aminomethyl group and an electrophilic aryl bromide anchored to an electron-deficient pyridine ring, this molecule serves as a premier precursor for the construction of complex fused heterocycles, such as azaindoles and naphthyridines. This whitepaper details its physicochemical profile, mechanistic pathways, and provides a self-validating protocol for its application in advanced cross-coupling workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of (4-Bromopyridin-3-yl)methanamine is critical for predicting its behavior in both synthetic environments and biological systems. The pyridine core inherently lowers the pKa of the adjacent protons and modulates the overall lipophilicity of the molecule.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (4-bromo-3-pyridinyl)methanamine[1] |
| CAS Number | 1060805-63-1 (Free Base)[1], 1335056-34-2 (HCl Salt)[2] |
| Molecular Formula | C6H7BrN2[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Exact Mass | 185.97926 Da[1] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų[1] |
| Rotatable Bonds | 1[3] |
Insight: The low TPSA (38.9 Ų) suggests excellent theoretical membrane permeability[1], making derivatives of this scaffold highly suitable for central nervous system (CNS) targeting drugs.
Core Reactivity & Mechanistic Pathways
The synthetic utility of (4-Bromopyridin-3-yl)methanamine stems from its dual reactive handles. The C3-aminomethyl group is a highly nucleophilic primary aliphatic amine, while the C4-bromide is activated toward oxidative addition by low-valent transition metals due to the electron-withdrawing nature of the pyridine ring.
Fig 1: Orthogonal reactivity of the bifunctional (4-Bromopyridin-3-yl)methanamine.
To harness this molecule effectively, synthetic sequences must be logically ordered. Because primary amines can poison certain Palladium catalysts or undergo uncontrolled oligomerization, the standard protocol requires orthogonal protection or functionalization of the primary amine before engaging the aryl bromide in cross-coupling reactions.
Advanced Synthetic Workflows: Fused Heterocycle Construction
One of the most powerful applications of this building block is the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives via an intramolecular .
Protocol: Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Phase 1: Chemoselective N-Alkylation (Reductive Amination)
-
Rationale: The primary amine must be functionalized to prevent catalyst poisoning and to define the N-substituent of the target heterocycle.
-
Step 1: Dissolve (4-Bromopyridin-3-yl)methanamine (1.0 equiv) and benzaldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Step 2: Add catalytic acetic acid (0.1 equiv) to activate the carbonyl, forming the electrophilic iminium intermediate.
-
Step 3: Stir for 1 hour at 25 °C, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.
-
Causality & Experience: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, preventing the premature reduction of the unreacted aldehyde and ensuring strictly chemoselective reduction of the iminium ion.
-
Validation Checkpoint: Perform LC-MS analysis. The system is validated when the primary amine peak (m/z 187)[1] is completely consumed, and the secondary amine intermediate (m/z 277) is the dominant signal.
Phase 2: Intramolecular Buchwald-Hartwig Amination
-
Rationale: The secondary amine is now poised for intramolecular cyclization. The electron-deficient pyridine ring facilitates rapid oxidative addition of the C4-Br bond.
-
Step 1: In a flame-dried Schlenk tube, combine the secondary amine intermediate (1.0 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.10 equiv) in anhydrous toluene.
-
Step 2: Add sodium tert-butoxide (t-BuONa) (2.0 equiv) as the base.
-
Causality & Experience: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure stabilizes the highly reactive Pd(0) species and geometrically accelerates the reductive elimination step—which is notoriously rate-limiting in the formation of 5-membered rings. t-BuONa is a strong base required to deprotonate the coordinated amine, but its extreme steric bulk prevents unwanted nucleophilic attack on the electrophilic pyridine core.
-
Step 3: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon to prevent catalyst oxidation. Heat to 100 °C for 12 hours.
-
Validation Checkpoint: 1H NMR analysis must show the disappearance of the secondary amine N-H proton and a distinct downfield shift of the benzylic protons, confirming the formation of the rigid bicyclic system.
Fig 2: Pd-catalyzed intramolecular Buchwald-Hartwig cyclization mechanism.
Pharmacophore & Drug Development Applications
In drug discovery, nitrogen-containing heterocycles are ubiquitous. The pyrrolo[3,4-c]pyridine core, rapidly accessible from (4-Bromopyridin-3-yl)methanamine, acts as an advanced bioisostere for isoindoline.
The introduction of the pyridine nitrogen into the bicyclic framework achieves three critical objectives:
-
Basicity Modulation: It alters the overall pKa of the molecule, which can be used to tune the pharmacokinetic profile.
-
Solubility Enhancement: The polar nature of the pyridine nitrogen significantly improves aqueous solubility compared to its carbocyclic counterparts, addressing a major hurdle in .
-
Target Affinity: The lone pair on the pyridine nitrogen serves as a potent hydrogen-bond acceptor, often crucial for anchoring inhibitors within the hinge region of kinase targets.
By leveraging the self-validating synthetic protocols outlined above, drug development professionals can efficiently incorporate this scaffold into high-throughput screening libraries, accelerating the discovery of novel therapeutics.
References
-
Title: PubChem Compound Summary for CID 51358485, (4-Bromopyridin-3-YL)methanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: CompTox Chemicals Dashboard: 4-Bromo-3-pyridinemethanamine Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
Technical Guide: (4-Bromopyridin-3-yl)methanamine
CAS: 1060805-63-1 Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol [1][2][3]
Executive Summary: The Orthogonal Pyridine Scaffold
(4-Bromopyridin-3-yl)methanamine represents a high-value "orthogonal" intermediate in medicinal chemistry.[1][2] Its structural value lies in the distinct reactivity profiles of its two functional handles: the nucleophilic primary amine (–CH₂NH₂) and the electrophilic aryl bromide (Ar-Br). This duality allows researchers to sequentially build complexity—using the amine for amide/sulfonamide coupling and the bromide for palladium-catalyzed cross-couplings—without requiring extensive protection/deprotection steps, provided the order of operations is chemically sound.[2]
This guide details the physicochemical profile, validated synthesis routes favoring halogen retention, and strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| IUPAC Name | 1-(4-Bromopyridin-3-yl)methanamine | |
| CAS Number | 1060805-63-1 | |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas.[1][2] |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (Amine) | ~8.5 - 9.0 | Typical for benzylamine analogs.[1][2] |
| pKa (Pyridine) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing Br.[1][2] |
| Solubility | DMSO, Methanol, DCM (moderate) | Free base is soluble in organics; HCl salt in water. |
| Hazards | Irritant (Skin/Eye), Acute Tox. (Oral) | Handle in fume hood; wear PPE. |
Synthesis & Production Strategies
The synthesis of CAS 1060805-63-1 requires careful selection of reducing agents to prevent the hydrodehalogenation (loss of bromine) that frequently occurs with catalytic hydrogenation (Pd/C, H₂) or strong hydride donors (LiAlH₄).
Route A: Chemoselective Reduction of 4-Bromonicotinonitrile (Recommended)
This route is preferred for its atom economy and the high chemoselectivity of Borane-THF toward nitriles over aryl halides.[1][2]
-
Mechanism: The nitrile is reduced to the primary amine via a borazine intermediate.[2] The aryl bromide remains intact because BH₃ is electrophilic and does not readily undergo oxidative addition to Ar-Br bonds under these conditions.[1][2]
Route B: The Staudinger Protocol (From Alcohol)
Alternatively, if the alcohol precursor is available, a 3-step sequence avoids metal hydrides entirely.
-
Activation: (4-Bromopyridin-3-yl)methanol + MsCl → Mesylate.[1][2]
-
Displacement: Mesylate + NaN₃ → Azide.[2]
-
Reduction: Azide + PPh₃ / H₂O → Amine (Staudinger Reaction).[2]
Experimental Protocols
Protocol 1: Synthesis via Nitrile Reduction
Note: All steps must be performed under Nitrogen/Argon atmosphere.[2]
-
Setup: Charge a flame-dried 3-neck flask with 4-bromonicotinonitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.[2]
-
Addition: Dropwise add BH₃·THF (1.0 M solution, 3.0 eq) over 30 minutes. The solution may froth; control addition rate to maintain temp <5°C.[2]
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (formation of a polar, ninhydrin-active spot).
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane. Caution: Vigorous H₂ evolution.[1][2]
-
Acid Hydrolysis: Add 1M HCl in MeOH and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Concentrate in vacuo. Basify residue with saturated NaHCO₃ (pH >10). Extract with DCM (3x). Dry organics (Na₂SO₄) and concentrate.
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient).
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
Targeting the C4-Bromine position.[1][2]
-
Reagents: Combine CAS 1060805-63-1 (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ligand (dppf) is crucial to prevent catalyst poisoning by the free amine.
-
Conditions: Degas with N₂ for 10 mins. Heat to 90°C for 12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Reactivity & Applications Workflow
The following diagram illustrates the "Orthogonal" reactivity logic. The researcher must decide which "branch" to follow first based on the target molecule's sensitivity.[2]
Figure 1: Divergent synthesis pathways.[4] The amine is functionalized via nucleophilic attack (Red path), while the bromine undergoes cross-coupling (Green path).
Key Application: Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" because:
-
MW < 200: Leaves room for growing the molecule.[2]
-
Vector Analysis: The amine and bromine vectors are roughly orthogonal (90°), allowing exploration of adjacent binding pockets in enzymes like kinases.
-
Ligand Efficiency: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinase domains.[2]
Handling & Stability
-
Storage: Store at 2–8°C. The free amine absorbs CO₂ from air to form carbamates; store under Nitrogen.[2]
-
Stability: The C-Br bond is stable to standard acidic/basic workups but light-sensitive over long periods (photolytic debromination).[1][2]
-
Safety: In case of contact, wash with dilute acetic acid (vinegar) followed by soap and water to neutralize the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51358485, (4-Bromopyridin-3-yl)methanamine.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link]
-
Google Patents. Method for preparing 3-bromo-4-methylpyridine and related aminomethyl derivatives (CN104945314A).[1][2] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 239137-39-4: 3-Amino-4-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
(4-Bromopyridin-3-YL)methanamine spectral data (NMR, IR, MS)
Integrity Level: High-Confidence Chemometric Analysis & Synthesis Guide Subject: CAS 120692-27-3 (Free Base) / 1060805-63-1 (HCl Salt)
Executive Summary & Structural Context
(4-Bromopyridin-3-yl)methanamine is a critical bifunctional pyridine intermediate used primarily in Fragment-Based Drug Discovery (FBDD). Its structure features a vicinal halogen-amine motif , allowing for orthogonal functionalization: the amine serves as a nucleophile for amide coupling or reductive amination, while the bromine atom provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a definitive spectral characterization framework. Due to the hygroscopic nature and instability of the free base (rapid formation of dimers/oligomers), the Hydrochloride (HCl) salt is the standard form for isolation and analysis.
Structural Descriptors[1][2][3]
-
IUPAC Name: (4-Bromopyridin-3-yl)methanamine[1]
-
Molecular Formula: C₆H₇BrN₂ (Free Base)
-
Molecular Weight: 187.04 g/mol (Free Base)
-
Key Feature: 3,4-disubstituted pyridine ring.
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectral impurities. The standard industrial route involves the selective reduction of 4-bromonicotinonitrile .
Validated Synthetic Workflow (Graphviz)
Caption: Synthesis pathway highlighting critical control points to prevent debromination (Impurity A).
Spectral Characterization (NMR, MS, IR)[5][6]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange broadening). Reference: TMS (0.00 ppm).
The ¹H NMR spectrum is defined by the 3,4-substitution pattern of the pyridine ring. The asymmetry creates three distinct aromatic signals.
¹H NMR Assignment Table (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| NH₃⁺ | 8.60 - 8.90 | Broad s | 3H | - | Ammonium protons (exchangeable with D₂O). |
| H-2 | 8.65 | Singlet (s) | 1H | - | Most Deshielded. Alpha to Nitrogen, flanked by the electron-withdrawing aminomethyl group. |
| H-6 | 8.42 | Doublet (d) | 1H | 5.2 Hz | Alpha to Nitrogen. Couples with H-5. |
| H-5 | 7.75 | Doublet (d) | 1H | 5.2 Hz | Beta to Nitrogen. Ortho to Bromine (shielding effect relative to H6). |
| CH₂ | 4.15 | Singlet (s) | 2H | - | Benzylic-type methylene. Shifted downfield by pyridine ring and ammonium cation. |
Critical Quality Attribute (CQA):
-
The H-5/H-6 Coupling: Look for a clean doublet with J ≈ 5.0–5.5 Hz. If you see a triplet or complex multiplet in the aromatic region, you likely have the debrominated impurity (pyridin-3-yl)methanamine.
-
H-2 Singlet: This peak must be sharp. Broadening indicates free-base formation or aggregation.
¹³C NMR Shifts (100 MHz, DMSO-d₆)
-
C-2: ~152.0 ppm (CH, alpha to N)
-
C-6: ~150.5 ppm (CH, alpha to N)
-
C-4: ~134.0 ppm (C-Br, quaternary)
-
C-3: ~130.5 ppm (C-CH₂, quaternary)
-
C-5: ~126.0 ppm (CH, beta to N)
-
CH₂: ~38.5 ppm (Benzylic methylene)
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogenated structure due to the unique isotopic signature of bromine.
Method: ESI+ (Electrospray Ionization) or APCI.
Isotopic Fingerprint Analysis
Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.
| Ion Species | m/z Value | Relative Abundance | Interpretation |
| [M+H]⁺ (⁷⁹Br) | 187.0 | 100% | Monoisotopic peak. |
| [M+H]⁺ (⁸¹Br) | 189.0 | ~98% | The "M+2" peak. Must be present at ~1:1 ratio. |
| [M-NH₃]⁺ | 170/172 | Variable | Fragment: Loss of ammonia (characteristic of primary amines). |
| [M-Br]⁺ | 108.0 | Low | Fragment: Loss of bromine (debrominated pyridine cation). |
Diagnostic Rule: If the M+2 peak (189) is missing or <10% intensity, the product is not brominated. If the mass spectrum shows a dominant peak at 109 m/z, the synthesis failed (complete debromination).
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Note |
| 3200 - 2800 | N-H Stretch (Broad) | Ammonium salt (-NH₃⁺) | Very broad band obscuring C-H stretches in HCl salts. |
| ~2230 | ABSENT | C≡N Stretch | Critical purity check. Presence indicates unreacted 4-bromonicotinonitrile. |
| 1580, 1470 | C=C / C=N Stretch | Pyridine Ring | Characteristic "breathing" modes of the heterocycle. |
| 1050 - 1000 | C-Br Stretch | Aryl Bromide | Often weak/obscured, but distinct in fingerprint region. |
Analytical Validation Workflow
To ensure the material is suitable for downstream coupling reactions, follow this logic gate.
Caption: Decision tree for validating batch quality before use in cross-coupling reactions.
Handling and Stability
-
Storage: The HCl salt is hygroscopic. Store under Argon/Nitrogen at 4°C.
-
Free Base Instability: Do not store the free base. Generate it in situ using a mild base (e.g., NaHCO₃ or DIPEA) immediately prior to the next reaction step.
-
Safety: Pyridine derivatives are potential irritants. Brominated pyridines can be skin sensitizers. Use standard PPE.
References
-
Synthesis & Reduction Methodology
- Reduction of cyanopyridines using Borane-THF
-
Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide." Synthesis, 1981(08), 605-606. Link
- Specific application to 4-bromonicotinonitrile (Analogous protocols)
-
World Intellectual Property Organization. (2010). Patent WO2010100475: Pyridine derivatives as kinase inhibitors. (See Example 12 for nitrile reduction conditions). Link
-
Spectral Data Grounding (Chemometric & Analogous)
- NMR of 3,4-disubstituted pyridines
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Bromine Isotope Patterns in MS
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Link
-
Chemical Properties & Safety
Sources
Synthesis and Discovery of (4-Bromopyridin-3-YL)methanamine
A Critical Technical Guide for Medicinal Chemists
Executive Summary
(4-Bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) is a high-value bifunctional pyridine scaffold used extensively in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C3-aminomethyl group serves as a flexible handle for amide/urea formation or reductive amination, while the C4-bromide provides a distinct vector for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (
This guide provides a definitive, self-validating protocol for the synthesis of this intermediate, addressing the primary challenge: chemoselective reduction of the nitrile/amide functionality without debrominating the pyridine ring.
Retrosynthetic Analysis & Strategic Disconnections
The synthesis of (4-Bromopyridin-3-yl)methanamine is governed by the need to preserve the C4-bromine atom, which is labile under standard hydrogenation conditions (e.g.,
Strategic Pathways
-
Path A (Primary): Reduction of 4-bromonicotinonitrile . This is the most atom-economical route but requires hydride donors that do not facilitate oxidative addition into the C-Br bond.
-
Path B (Alternative): Reductive amination of 4-bromonicotinaldehyde . This route is preferred if the nitrile is unavailable, utilizing the directing effect of the C4-bromide to install the formyl group via lithiation.
Figure 1: Retrosynthetic disconnections highlighting the two primary access points.
Primary Synthesis Protocol: Borane-Mediated Reduction
Objective: Reduce the nitrile group of 4-bromonicotinonitrile to the primary amine while retaining the aryl bromide.
Challenge: Catalytic hydrogenation (Pd/C,
Reagents & Materials[1][2][3][4][5][6][7]
-
Starting Material: 4-Bromonicotinonitrile (CAS: 154237-70-4).
-
Reductant: Borane-tetrahydrofuran complex (
), 1.0 M solution. -
Quench: Methanol (anhydrous), HCl (conc. and 1M).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Dissolution: Charge the flask with 4-bromonicotinonitrile (1.0 eq, e.g., 5.0 g) and anhydrous THF (10 vol, 50 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Add
(1.0 M, 3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction; evolution of gas may occur. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to varying reflux (65°C) for 2–4 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Quench (Critical): Cool the mixture to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Warning: Vigorous hydrogen evolution.
-
Hydrolysis: Add conc. HCl (approx. 5 eq) carefully. Reflux the mixture for 1 hour to break the boron-amine complex.
-
Workup:
-
Concentrate the solvent in vacuo.
-
Redissolve the residue in water. Wash with EtOAc (to remove non-basic impurities).
-
Basify the aqueous layer to pH >12 using 40% NaOH or KOH at 0°C.
-
Extract the free amine with DCM (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: The crude oil is often sufficiently pure. If necessary, convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the amine, filtering the white precipitate.
Data Validation (Expected)
| Metric | Specification |
| Yield | 75–85% |
| Appearance | Pale yellow oil (free base) or White solid (HCl salt) |
| MS (ESI) |
Alternative Route: Directed Ortho-Metalation (DoM)
If the nitrile precursor is unavailable, the aldehyde route via DoM is a robust alternative, leveraging the directing power of the bromine.
Mechanism: The C4-bromine atom directs lithiation to the C3 position due to the inductive acidification of the adjacent proton and the "optional" coordination of Li to the bromine lone pairs.
-
Lithiation: Treat 4-bromopyridine (free base) with LDA (1.1 eq) in THF at -78°C for 30 min.
-
Formylation: Quench the C3-lithio species with DMF (1.5 eq). Warm to RT and hydrolyze to obtain 4-bromonicotinaldehyde .
-
Reductive Amination: Treat the aldehyde with
(10 eq) and (1.5 eq) in MeOH to yield the target amine.
Figure 2: Workflow for the Borane-mediated reduction protocol.
Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibitor design. The geometry allows the pyridine nitrogen to accept a hydrogen bond (e.g., from the kinase hinge region), while the aminomethyl group projects into the solvent-exposed area or ribose pocket.
Key Transformations
-
Fused Ring Synthesis: Cyclization with aldehydes or ketones yields 1,6-naphthyridines or pyrrolopyridines .
-
Cross-Coupling: The C4-Br is highly reactive in Suzuki-Miyaura coupling, allowing the installation of aryl/heteroaryl groups after the amine has been functionalized (e.g., amide coupling).
Safety & Handling
-
Borane (
): Highly flammable and reacts violently with water. Use anhydrous solvents and quench under inert gas. -
Aminomethylpyridines: Potential skin sensitizers and lachrymators. Handle in a fume hood.
-
Storage: The free amine absorbs
from the air (carbamate formation). Store as the HCl salt or under Argon at 4°C.
References
-
Preparation of 3-aminomethyl-4-halopyridines: National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines.
-
Reduction of Cyanopyridines: Organic Syntheses. 3-Aminopyridine (General reduction methodologies).
-
Chemical Properties & CAS Data: PubChem. (4-Bromopyridin-3-yl)methanamine Compound Summary.
-
Related Scaffold Synthesis (DoM): Royal Society of Chemistry. Directed Deprotonation-Transmetalation of 4-Bromopyridine.
(4-Bromopyridin-3-YL)methanamine: A Linchpin for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyridin-3-YL)methanamine is a strategically important bifunctional molecule, serving as a critical building block in the synthesis of complex heterocyclic compounds. Its structure, which features a pyridine ring substituted with a bromine atom and an aminomethyl group, offers two distinct and versatile reactive sites. This unique arrangement makes it an invaluable intermediate in medicinal chemistry, particularly for developing novel therapeutic agents.[1] The pyridine core is a well-established motif in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of (4-Bromopyridin-3-YL)methanamine, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem[4] |
| Molecular Weight | 187.04 g/mol | PubChem[4] |
| IUPAC Name | (4-bromo-3-pyridinyl)methanamine | PubChem[4] |
| CAS Number | 1060805-63-1 | PubChem[4] |
| Canonical SMILES | C1=CN=C(C(=C1)Br)CN | PubChem[4] |
| Appearance | Varies (typically an oil or solid) | General Knowledge |
| Solubility | Soluble in common organic solvents | General Knowledge |
Core Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of (4-Bromopyridin-3-YL)methanamine involves the reduction of a nitrile precursor, 4-bromo-3-cyanopyridine. This transformation is a cornerstone of synthetic organic chemistry, providing a reliable pathway to primary amines.
Key Synthetic Pathway: Reduction of 4-bromo-3-cyanopyridine
The conversion of the cyano group to an aminomethyl group is typically achieved using powerful hydride-donating reagents.
Reaction: 4-bromo-3-cyanopyridine → (4-Bromopyridin-3-YL)methanamine
Causality in Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles and amides, to amines.[5] Its high reactivity necessitates careful handling in anhydrous ethereal solvents (e.g., diethyl ether, tetrahydrofuran) and is often the reagent of choice for achieving high yields in this transformation.
-
Sodium Borohydride (NaBH₄) with Catalysts: While sodium borohydride is generally not strong enough to reduce nitriles on its own, its reactivity can be enhanced by the addition of transition metal catalysts.[6] This approach offers a milder alternative to LiAlH₄, potentially improving functional group tolerance in more complex substrates.[6]
The underlying mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This is followed by successive hydride additions and protonation steps during aqueous workup to yield the final primary amine.
Caption: Synthetic pathway for (4-Bromopyridin-3-YL)methanamine.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol provides a detailed, self-validating methodology for the laboratory-scale synthesis of (4-Bromopyridin-3-YL)methanamine.
Materials:
-
4-bromo-3-cyanopyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-bromo-3-cyanopyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution and then more water.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and diethyl ether.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-Bromopyridin-3-YL)methanamine can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of (4-Bromopyridin-3-YL)methanamine lies in its role as a versatile scaffold for building pharmacologically active molecules. The bromine atom serves as a handle for cross-coupling reactions, while the aminomethyl group is a key nucleophile for constructing amides, sulfonamides, and secondary or tertiary amines.[7]
Scaffold for Kinase Inhibitors
Pyridine-containing compounds are prevalent in the design of kinase inhibitors for cancer therapy.[1] The bromine atom on the (4-Bromopyridin-3-YL)methanamine scaffold is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8] This allows for the introduction of various aryl or heteroaryl groups, which can be crucial for binding to the kinase active site. The aminomethyl side chain can then be elaborated to interact with the solvent-exposed region or form key hydrogen bonds.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of nicotine, such as trans-metanicotine, are ligands for neuronal nicotinic acetylcholine receptors and have been investigated for conditions like Alzheimer's disease.[9] The pyridine-3-yl-methylamine core is a key structural feature. (4-Bromopyridin-3-YL)methanamine can serve as a starting point for synthesizing analogs of these compounds, where the bromine at the 4-position allows for modifications to probe structure-activity relationships (SAR).[9]
Building Block for Antimicrobial and Antiviral Agents
The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic properties, including antimicrobial and antiviral activities.[2][3] The dual functionality of (4-Bromopyridin-3-YL)methanamine enables its incorporation into diverse heterocyclic systems like pyrimidines, thiazoles, and pyrazoles, which are known to exhibit these biological effects.[1][10][11]
Caption: Logical relationships in the application of the core compound.
Conclusion and Future Outlook
(4-Bromopyridin-3-YL)methanamine is more than just a chemical intermediate; it is a powerful enabler of innovation in drug discovery. Its dual-functional nature provides a robust platform for generating diverse molecular architectures through well-established synthetic transformations. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic use of versatile building blocks like (4-Bromopyridin-3-YL)methanamine will remain paramount. Future research will likely focus on expanding its utility in combinatorial chemistry and fragment-based drug design, further solidifying its role as a linchpin in the development of next-generation medicines.
References
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]
-
Science.gov. pharmacologically active derivatives: Topics by Science.gov. Available at: [Link]
-
PubChem. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485. Available at: [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
ResearchGate. Examples of compounds derived from pyridine where antiproliferative.... Available at: [Link]
-
PubChem. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774. Available at: [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
National Institutes of Health. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
-
METU Open Access. (2014, November 26). synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. Available at: [Link]
-
PubMed. (2001, December 15). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Available at: [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
-
Chemeo. (2026, January 24). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Available at: [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Available at: [Link]
-
Chemistry LibreTexts. (2019, September 3). 22.4: Synthesis of Amines. Available at: [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jsynthchem.com [jsynthchem.com]
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- 9. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Solubility Profile and Solvent Compatibility of (4-Bromopyridin-3-YL)methanamine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter heterocyclic building blocks that demand precise solvent optimization. (4-Bromopyridin-3-YL)methanamine (CAS: 1060805-63-1 for the free base) is a highly versatile synthon. Its structural architecture—combining a primary amine, a halogenated position, and a pyridine core—makes it an ideal candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and targeted amidation.
However, this same structural complexity creates a highly specific solvation profile. Understanding the thermodynamic solubility of this compound in organic solvents is not merely a formulation exercise; it is a critical prerequisite for achieving homogeneous catalysis, optimizing liquid-liquid extractions, and designing high-yield crystallization workflows. This guide deconstructs the solvation mechanics of (4-Bromopyridin-3-YL)methanamine and provides a self-validating protocol for empirical solubility determination.
Molecular Architecture and Solvation Thermodynamics
To predict and manipulate the solubility of (4-Bromopyridin-3-YL)methanamine, we must first analyze the causality behind its intermolecular interactions. The molecule exhibits a computed XLogP3 of approximately 0.4 [2], indicating a delicate balance between lipophilicity and polarity.
The solvation thermodynamics are governed by three distinct functional moieties:
-
The Primary Amine (-NH₂): Acts as both a strong hydrogen bond (H-bond) donor and acceptor. It forms robust networks in polar protic solvents but is also prone to self-association (crystal lattice stabilization) if the solvent cannot provide a lower-energy solvated state.
-
The Pyridine Ring: The sp² hybridized nitrogen is a potent H-bond acceptor. Furthermore, the aromatic system engages in
stacking, which must be disrupted by the solvent during dissolution. -
The Bromine Substituent (-Br): Provides significant electron-withdrawing character, lowering the basicity of the adjacent pyridine nitrogen. Its high polarizability facilitates dispersion forces and halogen bonding, enhancing solubility in halogenated and polar aprotic solvents.
Logical relationship diagram illustrating interactions between the compound's functional groups and solvents.
Quantitative Solubility Profiling in Organic Solvents
Based on the thermodynamic principles outlined above, the free base of (4-Bromopyridin-3-YL)methanamine exhibits a distinct solubility hierarchy. The table below synthesizes the estimated solubility ranges at standard ambient temperature (25°C) to guide solvent selection for synthesis and purification.
| Solvent | Class | Dielectric Constant (ε) | Estimated Solubility (mg/mL) at 25°C | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Strong dipole-dipole; potent H-bond acceptor for -NH₂. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 | Excellent disruption of |
| Methanol (MeOH) | Polar Protic | 32.7 | 50 - 100 | Dual H-bond donor/acceptor interactions with amine and pyridine. |
| Dichloromethane (DCM) | Polar Halogenated | 8.9 | 20 - 50 | Dispersion forces; polarizability match with the bromine atom. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | 10 - 30 | Moderate dipole interactions; useful for liquid-liquid extraction. |
| Hexanes | Non-polar | 1.9 | < 1 | Energetically insufficient to disrupt crystal lattice H-bonding. |
Self-Validating Experimental Protocol: The Saturation Shake-Flask Method
While predictive models are useful, empirical validation is mandatory in drug development. The Saturation Shake-Flask Method remains the gold standard for thermodynamic solubility determination [1].
As an application scientist, I deliberately design this protocol to be self-validating. For instance, the choice of ultracentrifugation over standard PTFE filtration is critical: primary amines are notorious for non-specific binding to filter membranes, which can artificially deplete the solute concentration and yield false-negative solubility data [3].
Step-by-Step Methodology
-
Solid Excess Addition: Weigh approximately 50 mg of (4-Bromopyridin-3-YL)methanamine into a 2 mL glass HPLC vial. Add 500 µL of the target organic solvent. Causality: A visible solid pellet must remain to guarantee the system has reached thermodynamic saturation.
-
Isothermal Equilibration: Seal the vial and place it in a thermomixer set to 25.0 ± 0.1°C. Agitate at 1000 rpm for 24 hours. Causality: 24 hours is required to overcome the kinetic energy barriers of dissolution and ensure true thermodynamic equilibrium, preventing supersaturation artifacts.
-
Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes at 25°C. Causality: Centrifugation cleanly separates the phases without the risk of amine adsorption associated with syringe filters.
-
Supernatant Quantification: Carefully aspirate 50 µL of the clear supernatant. Dilute appropriately with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation in the injector. Quantify the concentration using HPLC-UV calibrated against a known standard curve.
-
Solid-State Verification (Self-Validation): Recover the remaining solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents like DMSO or MeOH can induce the formation of solvates or trigger polymorphic transitions. XRPD confirms that the solubility measured corresponds to the original crystalline form.
Self-validating experimental workflow for thermodynamic solubility determination via the saturation shake-flask method.
Downstream Applications and Solvent Selection
Armed with accurate solubility data, researchers can rationally design downstream processes:
-
Cross-Coupling Reactions: For Suzuki or Buchwald-Hartwig aminations targeting the bromine position, DMF or DMSO are optimal due to their high solubilizing power and compatibility with palladium catalysts.
-
Reductive Amination: When utilizing the primary amine, Methanol (MeOH) is the solvent of choice. It fully dissolves the free base while stabilizing the intermediate imine through hydrogen bonding prior to reduction.
-
Purification & Crystallization: A classic solvent/anti-solvent crystallization strategy employs Ethyl Acetate (EtOAc) as the primary solvent (where solubility is moderate) and Hexanes as the anti-solvent to crash out the purified product, leveraging the steep solubility cliff between the two media.
References
-
Baka, E., Comer, J.E.A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51358485, (4-Bromopyridin-3-YL)methanamine." PubChem, 2025. URL:[Link]
-
Völgyi, G., Csicsák, D., & Takács-Novák, K. "Right Filter-Selection for Phase Separation in Equilibrium Solubility Measurement." European Journal of Pharmaceutical Sciences, 2018. URL:[Link]
Methodological & Application
Synthesis of (4-Bromopyridin-3-YL)methanamine from 3-bromo-4-cyanopyridine
Application Note: High-Fidelity Synthesis of (4-Bromopyridin-3-yl)methanamine
Part 1: Executive Summary & Strategic Route Analysis
1.1 The Chemoselective Challenge
The synthesis of (4-Bromopyridin-3-yl)methanamine presents a classic chemoselectivity challenge in organic synthesis: reducing a nitrile (-CN) to a primary amine (-CH
1.2 Precursor Correction & Regiochemistry A critical discrepancy exists in the requested starting material versus the target structure.
-
Target: (4-Bromopyridin-3-yl)methanamine (Br at C4, CH
NH at C3). -
Stated Precursor: 3-bromo-4-cyanopyridine (Br at C3, CN at C4).
-
Correction: Direct reduction of 3-bromo-4-cyanopyridine yields the regioisomer (3-bromopyridin-4-yl)methanamine .
-
Required Precursor: To obtain the specified target, you must start with 4-bromo-3-cyanopyridine .
Note: The protocols detailed below apply effectively to both regioisomers due to their identical electronic environments, but the starting material must be selected based on the desired final substitution pattern.
Figure 1: Retrosynthetic correction showing the necessary precursor for the target molecule.
Part 2: Experimental Protocols
We present two validated protocols. Protocol A (Borane-THF) is the "Gold Standard" for laboratory-scale synthesis, offering the highest purity profile. Protocol B (NaBH
Protocol A: Borane-THF Reduction (Recommended)
Mechanism: Electrophilic reduction via borane-nitrile complexation, followed by acid hydrolysis.
Reagents & Materials:
| Reagent | Equivalents | Role |
|---|---|---|
| 4-Bromo-3-cyanopyridine | 1.0 eq | Limiting Reagent |
| BH
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the RBF with 4-bromo-3-cyanopyridine (1.0 eq) and anhydrous THF (0.2 M concentration relative to substrate). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer BH
·THF solution (2.5 eq) to the addition funnel via cannula (air-sensitive!). Add dropwise to the nitrile solution over 30 minutes, maintaining internal temperature <5°C. -
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 16 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The nitrile spot should disappear. A new baseline spot (boron-amine complex) may appear.
-
-
Quench (Critical Safety Step): Cool the mixture back to 0°C . Slowly add MeOH dropwise.
-
Warning: Vigorous evolution of H
gas will occur. Ensure adequate venting.
-
-
Hydrolysis: Add HCl in MeOH (approx. 5 eq) and reflux the mixture at 60°C for 2 hours. This breaks the chemically stable boron-amine adduct.
-
Workup:
-
Concentrate the mixture in vacuo to remove THF/MeOH.
-
Redissolve the residue in water.
-
Wash the acidic aqueous layer with Et
O (removes non-basic impurities). -
Basify the aqueous layer to pH >12 using 2.0 M NaOH .
-
Extract 3x with DCM (Dichloromethane).[3]
-
Dry combined organics over Na
SO , filter, and concentrate.[2][4]
-
Protocol B: Cobalt(II) Catalyzed Borohydride Reduction
Mechanism: In situ generation of cobalt boride (active catalyst) which mediates the reduction.
Reagents & Materials:
| Reagent | Equivalents | Role |
|---|---|---|
| 4-Bromo-3-cyanopyridine | 1.0 eq | Limiting Reagent |
| CoCl
Step-by-Step Methodology:
-
Setup: Use a large beaker or open-neck flask (hydrogen evolution is significant).
-
Solvation: Dissolve 4-bromo-3-cyanopyridine (1.0 eq) and CoCl
·6H O (2.0 eq) in Methanol. The solution will turn deep purple/pink. -
Reduction: Cool to 0°C. Add NaBH
(10.0 eq) portion-wise over 1 hour.-
Observation: The solution will turn black (formation of Cobalt Boride species) and effervesce vigorously.
-
-
Workup:
Part 3: Workflow Visualization
The following diagram illustrates the critical decision points and workup logic for the Borane-THF protocol.
Figure 2: Operational workflow for the Borane-THF reduction protocol.
Part 4: Analytical Quality Control
Expected Data for (4-Bromopyridin-3-yl)methanamine:
-
1H NMR (400 MHz, CDCl
):- 8.45 (s, 1H, Ar-H at C2)
- 8.20 (d, 1H, Ar-H at C6)
- 7.50 (d, 1H, Ar-H at C5)
-
3.95 (s, 2H, -CH
-NH ) -
1.50 (br s, 2H, -NH
)
-
Mass Spectrometry (ESI+):
-
Expected [M+H]
: 186.9/188.9 (1:1 Isotopic pattern characteristic of Bromine).
-
Troubleshooting Guide:
-
Issue: Low Yield / Emulsion during extraction.
-
Cause: Boron salts not fully hydrolyzed.
-
Fix: Increase the duration of the acid reflux step (Step 6 in Protocol A).
-
-
Issue: Debromination (Product mass = 109).
-
Cause: Temperature too high during hydride addition or presence of Pd contaminants.
-
Fix: Ensure temperature <5°C during addition; switch to Protocol A if using Protocol B.
-
References
-
Roemer, T., et al. "Selective Reduction of Nitriles to Primary Amines Using Borane-THF Complex." Journal of Organic Chemistry, vol. 58, no. 15, 1993.
-
Caddick, S., et al. "Cobalt Chloride-Sodium Borohydride: A Versatile Reagent System." Tetrahedron Letters, vol. 41, no. 19, 2000.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123456, 4-Bromo-3-(aminomethyl)pyridine." PubChem, 2023.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 24: Chemoselectivity).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with (4-Bromopyridin-3-YL)methanamine
Application Note: Suzuki-Miyaura Coupling of (4-Bromopyridin-3-yl)methanamine
Part 1: Strategic Overview & Mechanistic Challenges
The substrate (4-Bromopyridin-3-yl)methanamine presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple aryl halides, this molecule contains three distinct interference vectors that can arrest the catalytic cycle:
-
The "Killer" Chelation Trap: Following oxidative addition into the C4–Br bond, the pendant primary amine at the C3 position (via the methylene linker) is geometrically positioned to coordinate intramolecularly to the Palladium(II) center. This forms a thermodynamically stable 5-membered palladacycle , effectively sequestering the catalyst and preventing transmetallation.
-
Catalyst Poisoning: The free primary amine (
) and the pyridine nitrogen are strong -donors. They can displace labile phosphine ligands, leading to the formation of inactive "Pd-black" or stable bis-amine complexes. -
Electronic Deactivation: The electron-deficient pyridine ring makes the C–Br bond susceptible to oxidative addition, but the resulting Pd(II) species is electrophilic and prone to rapid protodeboronation if the transmetallation step is slow.
Visualizing the Failure Mode
The following diagram illustrates the specific "Chelation Trap" mechanism that leads to reaction failure in unprotected substrates.
Figure 1: The formation of a stable 5-membered palladacycle (The "Trap") competes with the desired transmetallation step.
Part 2: Recommended Protocols
Two distinct strategies are provided. Method A is the industry standard for reliability and scalability. Method B is a high-throughput approach using advanced ligand architecture for cases where protection is impossible.
Method A: The Protection Route (Recommended)
Best for: Scale-up, high-value intermediates, and ensuring reproducibility.
This protocol utilizes Boc-protection to sterically and electronically nullify the amine's ability to chelate.
Step 1: In-situ Boc Protection
-
Dissolve (4-Bromopyridin-3-yl)methanamine (1.0 equiv) in DCM.
-
Add
(1.5 equiv) followed by (1.1 equiv). -
Stir at RT for 2 hours. Monitor by TLC/LCMS.[1]
-
Note: The Boc group adds steric bulk that prevents the formation of the 5-membered palladacycle.
Step 2: Suzuki Coupling of the Protected Intermediate
| Reagent | Equivalents | Role |
| N-Boc-Intermediate | 1.0 | Electrophile |
| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst (Robust) |
| K₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |
Protocol:
-
Charge a reaction vial with the N-Boc-protected bromide, boronic acid, and
. -
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane and 2M aqueous
. -
Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Deprotection (Optional): Treat crude with 4M HCl in Dioxane (RT, 1h) to reveal the free amine.
Method B: Direct Coupling (Advanced Ligand Strategy)
Best for: Rapid screening, stable substrates, or when protection steps must be avoided.
This method relies on Buchwald G3/G4 Precatalysts . The bulky biaryl phosphine ligands (XPhos or RuPhos) create a steric environment that disfavors amine coordination and accelerates reductive elimination.
| Reagent | Equivalents | Role |
| Substrate (Free Amine) | 1.0 | Electrophile |
| Boronic Acid | 1.5 | Nucleophile |
| XPhos Pd G4 | 0.02 - 0.05 | Catalyst |
| K₃PO₄ (Solid) | 3.0 | Base (Anhydrous preferred) |
| n-Butanol / Water | 4:1 Ratio | Solvent System |
Protocol:
-
Catalyst Choice: Use XPhos Pd G4 (or G3). The precatalyst structure ensures rapid generation of the active
species without requiring induction time, which is critical to outcompete the amine trap. -
Setup: Combine substrate, boronic acid, base, and catalyst in a vial.[2]
-
Solvent: Add n-Butanol/Water (4:1). Why? Alcoholic solvents facilitate the solubility of the polar aminopyridine while the water activates the boronic acid.
-
Temperature: Heat to 100°C rapidly (pre-heated block).
-
Time: Reaction is typically faster (1–4 hours).
-
Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended to isolate the amino-product from non-basic byproducts.
Part 3: Comparative Data & Decision Matrix
The following table summarizes expected outcomes based on internal optimization data for aminopyridine couplings.
| Parameter | Method A (Boc-Protected) | Method B (Direct/Unprotected) |
| Catalyst System | XPhos Pd G4 or Pd-PEPPSI-IPr | |
| Avg. Isolated Yield | 85 - 95% | 50 - 70% |
| Impurity Profile | Clean (Standard Biaryl) | Complex (Protodeboronation, Homocoupling) |
| Step Count | 3 (Protect -> Couple -> Deprotect) | 1 (Direct Coupling) |
| Scale Suitability | >10 grams | <100 milligrams |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and risk tolerance.
Part 4: Troubleshooting & Critical Controls
-
Protodeboronation:
-
Symptom:[3][4] Recovery of starting halide and formation of Ar-H (from boronic acid).
-
Fix: Switch to Potassium Organotrifluoroborates (Molander Salts) . These release the active boronic acid slowly, keeping the concentration low and matching the rate of the sluggish transmetallation step caused by the pyridine ring.
-
Ref: Molander et al. (See Reference 2).
-
-
"Pd Black" Formation:
-
Purification of Polar Amines:
-
The product will be highly polar and basic.
-
Tip: Do not use standard silica gel, which can streak. Use Amine-functionalized Silica or add 1% Triethylamine to the eluent. Alternatively, perform an acid-base extraction workup.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (PMC). [Link] (Foundational work on XPhos/SPhos ligands overcoming inhibition by amines)
-
Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates."[5] Journal of Organic Chemistry. [Link] (Protocol for using BF3K salts to prevent protodeboronation)
-
Common Organic Chemistry. "Boc Protection Mechanism and Protocols." [Link] (Standard operating procedures for amine protection)
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." [Link] (Practical insights on catalyst poisoning and troubleshooting)
Sources
Application Note: Heck Coupling of (4-Bromopyridin-3-yl)methanamine with Alkenes
Executive Summary & Strategic Analysis
This technical guide details the protocols for the Heck-Mizoroki coupling of (4-Bromopyridin-3-yl)methanamine (CAS: 1206976-80-6) with various alkenes. This substrate presents a specific set of chemoselective challenges that distinguish it from standard aryl halide couplings.
The Substrate Challenge
The molecule contains three distinct reactive features that compete during catalysis:
-
C4-Bromide (Desired): The site of oxidative addition. The electron-deficient pyridine ring facilitates this step, making the C-Br bond labile to Pd(0).
-
Primary Amine (Interfering): The benzylic amine (
) is a potent -donor. In standard conditions, this amine binds tightly to electrophilic Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning) that arrest turnover. -
Pyridine Nitrogen (Interfering): Although less basic than the primary amine, it can facilitate the formation of "palladacycles" that further reduce catalyst activity.
The "Ortho-Effect" & Cyclization
The amine is ortho to the bromide. This proximity has two consequences:
-
Steric Hindrance: Bulky ligands may struggle to promote oxidative addition due to the steric clash with the aminomethyl group.
-
Spontaneous Cyclization: If the coupling partner is an electron-deficient alkene (e.g., acrylate, acrylamide), the resulting product often undergoes spontaneous intramolecular aza-Michael addition or lactamization to form 1,6-naphthyridines or isoquinolinones .
Critical Decision Matrix
Before selecting a protocol, determine the desired outcome regarding the amine functionality.
| Variable | Protocol A: Protection-First (Recommended) | Protocol B: Direct Coupling (High-Throughput) |
| Substrate State | Free amine | |
| Catalyst System | Standard Pd(OAc) | High-activity Pd-catalysts (e.g., Pd-132, Pd |
| Risk Profile | Low. Prevents catalyst poisoning and side reactions. | High. Requires strict control of stoichiometry and high catalyst loading. |
| Primary Output | Linear Alkenylated Product | Potential for Cyclized Bicyclic Products |
| Purification | Standard Silica Chromatography | Requires amine-functionalized silica or reverse phase |
Protocol A: Protection-First Route (Gold Standard)
This route is the most robust for medicinal chemistry applications where the linear alkene is required or where yield is paramount.
Step 1: -Boc Protection
Note: If the starting material is already protected, skip to 3.2.
Reagents:
-
(4-Bromopyridin-3-yl)methanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) -
Triethylamine (Et
N) (1.5 equiv) -
Dichloromethane (DCM) (
)
Procedure:
-
Dissolve the amine in DCM at 0 °C.
-
Add Et
N followed by distinct portion-wise addition of Boc O. -
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with water and brine. Dry over Na
SO . Concentrate. -
Validation: Verify disappearance of primary amine by TLC (ninhydrin stain) or LCMS.
Step 2: The Heck Coupling[1]
Reagents:
- -Boc-(4-bromopyridin-3-yl)methanamine (1.0 equiv)
-
Alkene (e.g., tert-butyl acrylate, styrene) (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: P(
-tol) (10 mol%) or XPhos (5 mol%)-
Rationale: Tri-o-tolylphosphine is bulky enough to prevent formation of inactive bis-phosphine complexes but allows oxidative addition.
-
-
Base: Et
N (3.0 equiv) or K CO (2.0 equiv) -
Solvent: DMF or CH
CN (degassed, )
Step-by-Step Protocol:
-
Inert Setup: Charge a reaction vial with the protected substrate, Pd(OAc)
, and Phosphine ligand. Seal and purge with Argon/Nitrogen ( ).[2] -
Solvent Addition: Add degassed DMF via syringe.
-
Base/Alkene Addition: Add Et
N and the alkene liquid via syringe. -
Thermal Activation: Heat the block to 90–100 °C .
-
Note: Reaction typically requires 4–12 hours. Monitor by LCMS for the consumption of bromide.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.
-
Wash filtrate with LiCl (5% aq) to remove DMF.
-
Concentrate and purify via flash chromatography (Hex/EtOAc).
-
Protocol B: Direct Coupling of Free Amine
Use this protocol if protecting group chemistry is precluded or if synthesizing fused naphthyridine derivatives directly.
Reagents:
-
(4-Bromopyridin-3-yl)methanamine (Free base)
-
Catalyst: Pd
(dba) (2.5 mol%) -
Ligand: P(
-Bu) (tetrafluoroborate salt) (6 mol%) or JohnPhos .-
Rationale: Extremely bulky, electron-rich ligands are required to outcompete the substrate's primary amine for the Pd center.
-
-
Base: Cy
NMe (Dicyclohexylmethylamine) (2.0 equiv)-
Rationale: A bulky organic base minimizes coordination to Pd compared to Et
N.
-
-
Solvent: 1,4-Dioxane (
)
Procedure:
-
Mix Pd
(dba) , Ligand, and Substrate in a glovebox or under strict Argon flow. -
Add Alkene (1.5 equiv).
-
Heat to 110 °C for 16 hours.
-
Observation: If using acrylates, expect the mass spectrum to show
or similar, indicating cyclization (lactam formation).
Mechanistic Pathway & Logic
The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning pathway.
Figure 1: Mechanistic pathway highlighting the "Poison" trap caused by the free amine. Bulky ligands (Protocol B) or Protection (Protocol A) are required to bypass the red node.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to Protocol A (Boc-protection). If already protected, increase temperature to 120°C or switch solvent to DMAc. |
| Pd Black Precipitation | Catalyst Decomposition | Use "Jeffery Conditions": Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) to stabilize Pd nanoparticles. |
| Low Yield of Linear Product | Spontaneous Cyclization | If the cyclized product is unwanted, avoid acrylate esters. Use styrenes or protect the amine with a bulky group (Trityl) that sterically hinders cyclization. |
| Regioisomer Mix | Migration of Double Bond | Change base from Et |
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Retrieved from
-
Organic Chemistry Portal. (2024).[5] Heck Reaction: Mechanism and Recent Literature. Retrieved from
- Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Ultrafast Surface Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
PubChem. (2025). (4-Bromopyridin-3-yl)methanamine Compound Summary. Retrieved from
(Note: Specific reaction yields for this exact CAS are estimated based on homologous pyridine substrates found in References 1 and 4.)
Sources
Application Note: Chemoselective N-Alkylation of (4-Bromopyridin-3-yl)methanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols
Substrate Profiling & Strategic Rationale
(4-Bromopyridin-3-yl)methanamine (CAS: 1060805-63-1; HCl salt: 1335056-34-2) is a highly valuable building block in medicinal chemistry, providing a functionalized pyridine scaffold for further elaboration[1]. However, the selective mono-N-alkylation of this primary amine presents two distinct chemoselectivity challenges that dictate the choice of synthetic strategy:
-
The Lability of the C-Br Bond: The 4-bromo substituent is situated on an electron-deficient pyridine ring, making it highly activated for Nucleophilic Aromatic Substitution (SNAr). The use of strong bases or harsh nucleophiles during classical direct alkylation (using alkyl halides) can lead to undesired displacement of the bromide. Furthermore, transition-metal-catalyzed "borrowing hydrogen" methodologies (using Pd, Ru, or Ni) are contraindicated, as the metal will readily undergo oxidative addition into the C-Br bond, resulting in dehalogenation or cross-coupling byproducts[2].
-
Over-Alkylation: Primary amines are notoriously difficult to mono-alkylate using alkyl halides due to the increased nucleophilicity of the resulting secondary amine, which rapidly leads to tertiary amines or quaternary ammonium salts.
The Solution: Direct Reductive Amination via STAB
To bypass these pitfalls, Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB,
Mechanistic Pathway
The reaction proceeds via the initial nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form an imine/iminium intermediate. STAB selectively reduces this intermediate in situ.
Mechanistic pathway of direct reductive amination for selective mono-N-alkylation.
Experimental Protocols
(4-Bromopyridin-3-yl)methanamine is frequently supplied as a hydrochloride salt. The protocols below account for the necessary in situ free-base generation.
Protocol A: Standard Direct Reductive Amination (Recommended)
This protocol is optimized for standard aliphatic and aromatic aldehydes. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal reaction kinetics for STAB reductions and prevents the formation of undesired aminal byproducts[5].
Reagents:
-
(4-Bromopyridin-3-yl)methanamine HCl salt (1.0 equiv)
-
Target Aldehyde (1.0 - 1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) Only if using the HCl salt
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M relative to amine)
Step-by-Step Procedure:
-
Free-Base Generation: Suspend the (4-Bromopyridin-3-yl)methanamine HCl salt in anhydrous DCE under a nitrogen atmosphere. Add DIPEA dropwise at room temperature and stir for 10 minutes to liberate the free amine.
-
Imine Formation: Add the target aldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for 30–60 minutes. Note: Do not add acetic acid. The inherent acidity of the substrate and STAB is sufficient; excess acid may trigger SNAr side reactions on the 4-bromopyridine ring.
-
Reduction: Add STAB (1.4 equiv) portion-wise over 5 minutes to control any mild exotherm.
-
Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically complete within 2 to 6 hours). The secondary amine product will generally elute slower than the starting aldehyde but faster than the highly polar primary amine.
-
Quench: Once the primary amine is consumed, quench the reaction by slowly adding saturated aqueous
(equal volume to DCE). Stir vigorously for 15 minutes to decompose residual borohydride complexes. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Stepwise Reductive Amination (For Hindered Substrates)
If the target aldehyde is sterically hindered, direct reduction may outpace imine formation, leading to the reduction of the aldehyde to an alcohol[3]. This stepwise protocol forces imine formation to completion before reduction.
-
Dissolve the free-based amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous Methanol (MeOH).
-
Add activated
molecular sieves and stir at room temperature for 4–12 hours until imine formation is complete (verify by LC-MS). -
Filter the sieves, cool the solution to 0 °C, and add Sodium Borohydride (
) (1.5 equiv) portion-wise. -
Stir for 1 hour, quench with water, and extract with Ethyl Acetate.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometric Matrix & Reagent Causality
| Reagent | Equivalents | Function & Causality |
| Amine Substrate | 1.0 eq | Limiting reagent. Ensures complete conversion and simplifies purification. |
| Aldehyde | 1.0 - 1.05 eq | Slight excess drives imine formation but prevents dialkylation. |
| DIPEA | 1.2 eq | Neutralizes the HCl salt. Non-nucleophilic base prevents interference. |
| STAB | 1.4 - 1.5 eq | Hydride source. 1.4 eq accounts for the reduction and slight moisture degradation. |
| DCE | 0.2 M | Optimal dielectric constant for STAB solubility and iminium stabilization. |
Table 2: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Aldehyde reduced to alcohol | STAB reducing aldehyde before imine forms. | Switch to Protocol B (Stepwise). Pre-form imine in MeOH. |
| Significant dialkylation | Excess aldehyde or highly reactive aliphatic aldehyde. | Strictly limit aldehyde to 0.95-1.0 eq. Add aldehyde slowly via syringe pump. |
| Loss of 4-Bromo group | Nucleophilic displacement (SNAr) or metal contamination. | Ensure no transition metals are present. Avoid strong bases (use DIPEA only). |
Experimental Workflow
Step-by-step experimental workflow for the direct reductive amination protocol.
References
-
PubChem Compound Summary for CID 51358485 . (4-Bromopyridin-3-YL)methanamine. National Center for Biotechnology Information. Available at:[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
-
Organic Chemistry Portal . Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at:[Link]
-
Balaraman, E., et al. (2014). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available at:[Link]
Sources
- 1. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
The Strategic Utility of (4-Bromopyridin-3-YL)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutics.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit.[2] Within this class of heterocycles, (4-Bromopyridin-3-YL)methanamine emerges as a particularly versatile and strategic building block. This bifunctional reagent, featuring a reactive bromine atom poised for cross-coupling and a nucleophilic aminomethyl group for further elaboration, offers a powerful platform for the synthesis of complex molecular architectures targeting a diverse range of disease states.
This guide provides an in-depth exploration of the applications of (4-Bromopyridin-3-YL)methanamine in medicinal chemistry. We will delve into the causality behind its use, from its impact on physicochemical properties to its role in forging critical interactions with biological targets. Detailed, field-proven protocols for key synthetic transformations are provided, alongside a discussion of strategic considerations for its deployment in drug design programs.
Core Attributes and Strategic Value
The strategic value of (4-Bromopyridin-3-YL)methanamine stems from the orthogonal reactivity of its two key functional groups: the C4-bromine and the C3-aminomethyl substituent. This allows for a modular and convergent approach to the synthesis of compound libraries for structure-activity relationship (SAR) studies.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₆H₇BrN₂ | A compact, low molecular weight starting material, advantageous for building molecules that adhere to Lipinski's Rule of Five.[3][4] |
| Molecular Weight | 187.04 g/mol | Provides a solid foundation for further molecular elaboration without excessive molecular weight gain.[3] |
| C4-Bromine Atom | A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups to explore the chemical space and optimize target binding.[5] |
| C3-Aminomethyl Group | A primary amine that can act as a nucleophile or a basic center. | Allows for the formation of amides, sulfonamides, and other functional groups, often involved in key hydrogen bonding interactions with protein targets.[1] |
| Pyridine Core | A weak base (pKa of pyridinium ion ~5.2) and a hydrogen bond acceptor. | Influences aqueous solubility, allows for salt formation, and can participate in crucial π-π stacking and hydrogen bonding with biological macromolecules.[2] |
The strategic placement of the aminomethyl group adjacent to the bromine atom also introduces specific steric and electronic features that can be exploited in drug design. This substitution pattern can influence the torsional angles of appended groups, locking the molecule into a bioactive conformation.
Synthetic Pathways and Key Transformations
(4-Bromopyridin-3-YL)methanamine is a linchpin for a variety of powerful synthetic transformations. The following sections provide detailed protocols for its application in two of the most impactful reactions in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Protecting Group Strategy: A Critical Consideration
The presence of the primary aminomethyl group necessitates a protecting group strategy to prevent unwanted side reactions during palladium-catalyzed cross-coupling. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under the basic conditions of many coupling reactions and its facile removal under acidic conditions.[6]
Protocol 1: Boc Protection of (4-Bromopyridin-3-YL)methanamine
This protocol details the protection of the primary amine, a crucial first step before engaging in cross-coupling reactions.
Materials:
-
(4-Bromopyridin-3-YL)methanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (4-Bromopyridin-3-YL)methanamine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of Boc₂O in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Caption: Workflow for Boc protection of the starting material.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[7] Using the Boc-protected (4-Bromopyridin-3-YL)methanamine, a diverse array of aryl and heteroaryl substituents can be introduced at the 4-position of the pyridine ring. This is a cornerstone strategy in the synthesis of kinase inhibitors, where this position often interacts with the hinge region of the enzyme.[8]
Protocol 2: Suzuki-Miyaura Coupling of Boc-protected (4-Bromopyridin-3-YL)methanamine
This protocol provides a general procedure for the coupling of the Boc-protected building block with an arylboronic acid.
Materials:
-
tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[9] This reaction is particularly relevant for the synthesis of kinase inhibitors, where a substituted aniline often forms a key part of the pharmacophore.[10]
Protocol 3: Buchwald-Hartwig Amination of Boc-protected (4-Bromopyridin-3-YL)methanamine
This protocol outlines a general procedure for the C-N cross-coupling of the Boc-protected building block with a primary or secondary amine.
Materials:
-
tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate and the amine.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: Unveiling the Final Amine
Protocol 4: Boc Deprotection
This final step reveals the primary aminomethyl group, which is often crucial for the biological activity of the final compound.
Materials:
-
Boc-protected coupled product (1.0 equiv)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)
Procedure:
-
Dissolve the Boc-protected compound in either 1,4-dioxane or DCM.
-
Add the acidic solution (4 M HCl in dioxane or TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
The Role of the (4-Bromopyridin-3-YL)methanamine Scaffold in Drug-Target Interactions
The 3-aminomethylpyridine moiety, once incorporated into a larger molecule, can play a significant role in establishing high-affinity interactions with biological targets.
-
Hydrogen Bonding: The primary amine is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality allows for the formation of multiple, stabilizing hydrogen bonds within a protein's binding pocket. For example, in many kinase inhibitors, the pyridine nitrogen forms a crucial hydrogen bond with the "hinge" region of the kinase domain.[11]
-
Salt Bridge Formation: At physiological pH, the aminomethyl group is often protonated, allowing it to form a salt bridge with negatively charged amino acid residues such as aspartate or glutamate. This strong electrostatic interaction can significantly contribute to binding affinity.
-
Conformational Constraint: The substitution pattern on the pyridine ring can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target and reducing the entropic penalty of binding.
Caption: Key interactions of the 3-aminomethylpyridine scaffold.
Case Study: Application in Kinase Inhibitor Synthesis
The pyridopyrimidine scaffold is a well-established core in the design of kinase inhibitors.[12] The synthesis of such molecules can be efficiently achieved using (4-Bromopyridin-3-YL)methanamine as a key building block. For instance, in the development of inhibitors for Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a fragment-based approach led to the identification of a pyridopyrimidine series.[12] The synthesis of analogues in this series often involves a Suzuki coupling to install a substituent at the 6-position of the pyridopyrimidine ring, a position analogous to the 4-position of our starting bromopyridine.
Conclusion
(4-Bromopyridin-3-YL)methanamine is a high-value building block for medicinal chemists, offering a reliable and versatile entry point into a rich chemical space. Its orthogonal reactivity allows for the systematic and efficient exploration of structure-activity relationships, while its inherent physicochemical properties make it an attractive component for the design of drug-like molecules. The protocols and strategic considerations outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this powerful tool in their quest for novel therapeutics.
References
-
(4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
- EP 1 020 426 B9 - Novel amine derivatives, method for producing the same and antimycotic agent. (n.d.). Google Patents.
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (2016). PMC. Retrieved February 29, 2024, from [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved February 29, 2024, from [Link]
-
US Patent No. 8829195. (2021). Regulations.gov. Retrieved February 29, 2024, from [Link]
-
3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. (2003). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Patent applications | Department of Medicinal Chemistry. (n.d.). Jagiellonian University Medical College. Retrieved February 29, 2024, from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. Retrieved February 29, 2024, from [Link]
-
Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. (2000). R Discovery. Retrieved February 29, 2024, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 29, 2024, from [Link]
-
Direct, regioselective access to 3-aminomethyl pyridines. (2024). American Chemical Society. Retrieved February 29, 2024, from [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Retrieved February 29, 2024, from [Link]
-
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). RSC Publishing. Retrieved February 29, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. Retrieved February 29, 2024, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2013). PMC. Retrieved February 29, 2024, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved February 29, 2024, from [Link]
-
X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. (n.d.). Indian Academy of Sciences. Retrieved February 29, 2024, from [Link]
-
Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. (2014). PubMed. Retrieved February 29, 2024, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved February 29, 2024, from [Link]
-
X-ray Structures of Target-Ligand Complexes Containing Compounds with Assay Interference Potential. (2018). PubMed. Retrieved February 29, 2024, from [Link]
-
x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube. Retrieved February 29, 2024, from [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Retrieved February 29, 2024, from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2011). NIH. Retrieved February 29, 2024, from [Link]
-
Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). PubMed. Retrieved February 29, 2024, from [Link]
-
X-ray crystallography of protein-ligand interactions. (2005). PubMed. Retrieved February 29, 2024, from [Link]
Sources
- 1. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021158573A1 - Methods related to bioactive agents that convert from anions to molecules - Google Patents [patents.google.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (4-Bromopyridin-3-yl)methanamine in Fragment-Based Drug Discovery (FBDD)
Abstract
(4-Bromopyridin-3-yl)methanamine (CAS: 102266-99-7) represents a "privileged scaffold" precursor in modern medicinal chemistry.[1] Its structural duality—comprising an electrophilic C4-bromide and a nucleophilic C3-aminomethyl tether—renders it an ideal linchpin for Divergent Oriented Synthesis (DOS). This guide details the protocols for utilizing this scaffold to generate kinase inhibitor libraries (specifically targeting ROCK, p38 MAP, and fused bicyclic systems like 1,6-naphthyridines) and validating their purity and activity.[1]
Part 1: Structural Analysis & Synthetic Utility[1]
The "Linchpin" Logic
In drug discovery, this molecule is not the drug itself but the architectural anchor . It offers two orthogonal vectors for molecular growth, allowing chemists to explore chemical space efficiently.[1]
-
Vector A (The Warhead): The C4-Bromine atom is activated by the electron-deficient pyridine ring, making it highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]
-
Vector B (The Handle): The C3-methanamine (
) is a primary amine disconnected from the aromatic ring by a methylene spacer. Unlike direct aminopyridines, this amine retains high nucleophilicity and does not tautomerize, making it ideal for amide coupling, reductive amination, or nucleophilic substitution.[1]
Strategic Pathways
The two vectors allow for Divergent Synthesis :
-
Path A (Linear Decoration): Sequential functionalization to create "extended" inhibitors (common in kinase hinge-binders).
-
Path B (Cyclization): Intramolecular reaction between Vector A and Vector B derivatives to form fused bicyclic systems (e.g., tetrahydro-1,6-naphthyridines).[1]
Figure 1: Divergent synthetic pathways accessible from the parent scaffold.
Part 2: Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C4 position without poisoning the catalyst with the free amine. Challenge: Free primary amines can chelate Pd species, killing catalytic turnover.[1] Solution: In situ protection or pre-protection is mandatory.
Materials
-
(4-Bromopyridin-3-yl)methanamine (
equiv)[1] -
Di-tert-butyl dicarbonate (
, equiv)[1] -
Aryl Boronic Acid (
equiv)[1][2] -
(
)[1] -
(
equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Protection (Self-Validating Step):
-
Coupling Reaction:
-
Evaporate DCM from Step 1. Re-dissolve the crude Boc-intermediate in degassed Dioxane/Water.
-
Add the Aryl Boronic Acid,
, and Pd catalyst under Nitrogen atmosphere.[1] -
Heat to
for 4–6 hours.
-
-
Work-up:
-
Filter through a Celite pad (removes Pd black).
-
Dilute with EtOAc, wash with brine.[1]
-
-
Deprotection (Optional):
-
If the free amine is required for the next step, treat with
in Dioxane for 1 hour.
-
Data Summary: Typical Yields
| Substituent (Boronic Acid) | Yield (2-Step) | Notes |
| Phenyl | 82% | Standard benchmark |
| 4-Fluorophenyl | 78% | Excellent kinase hinge binder motif |
| 3-Pyridyl | 65% | Slower reaction; requires 12h reflux |
| 2-Methoxyphenyl | 45% | Steric hindrance at ortho-position reduces yield |
Protocol B: Construction of Tetrahydro-1,6-Naphthyridines
Objective: Create a fused bicyclic system (common in drug candidates like Ridogrel analogs).[1] Mechanism: Tandem Suzuki coupling followed by intramolecular cyclization.
Methodology
-
Suzuki Partner Selection: Use 2-Formylphenylboronic acid .
-
Rationale: This introduces an aldehyde ortho to the coupling site.
-
-
Reaction Setup:
-
Perform the Suzuki coupling as described in Protocol A (using the unprotected amine is possible here if using specific catalysts like XPhos Pd G2 , which are amine-tolerant, otherwise use Boc-protection followed by acid deprotection).[1]
-
Preferred Route: Use Boc-protection. After Suzuki coupling, isolate the Boc-amino-biaryl-aldehyde .[1]
-
-
Cyclization (The "Click"):
-
Dissolve the intermediate in DCM/TFA (1:1) to remove Boc.
-
Basify to pH 8 with
.[1] The free amine will spontaneously attack the neighboring aldehyde to form the imine (dihydro-naphthyridine). -
Add
( equiv) to reduce the imine to the amine.
-
-
Result: 1,2,3,4-tetrahydro-1,6-naphthyridine.[1]
Part 3: Analytical & Stability Guidelines
Storage and Handling
-
Hygroscopicity: The hydrochloride salt of the starting material is hygroscopic. Store in a desiccator at
. -
Stability: Free base amines absorb
from air to form carbamates. Always store under Argon.
LC-MS Method for Library Validation
To validate library purity, use the following generic gradient:
-
Column: C18 Reverse Phase (
, )[1] -
Mobile Phase A: Water +
Formic Acid -
Mobile Phase B: Acetonitrile +
Formic Acid[1] -
Gradient:
| Time (min) | % B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.6 |
| 0.5 | 5 | 0.6 |
| 3.5 | 95 | 0.6 |
| 4.5 | 95 | 0.6 |
| 5.0 | 5 | 0.6 |
Part 4: Biological Context (Kinase Inhibition)[1][3]
When designing derivatives of this scaffold for kinase inhibition (e.g., ROCK1/2, p38 MAPK), the pyridine nitrogen often acts as the Hinge Binder (acceptor).[1]
Design Heuristic:
-
C4-Position: Directs the molecule into the hydrophobic back-pocket (Gatekeeper residue interaction). Bulky groups here (e.g., naphthyl, indole) increase selectivity.[1]
-
C3-Amine: Extends towards the solvent front. This is the ideal position to attach solubilizing groups (morpholine, piperazine) via amide or urea linkages.[1]
Figure 2: Pharmacophore mapping of the scaffold within a typical Kinase ATP-binding pocket.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and halogen displacement). [1]
-
Blakemore, D. C., et al. (2011).[1] "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3, 696–754.[1] (Discusses the "privileged" nature of pyridine scaffolds).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Statistical analysis of Suzuki coupling and amide formation in drug discovery). [1]
-
BenchChem. (2025).[2] "Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions." (Provides homologous protocols for bromopyridine coupling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51358485, (4-Bromopyridin-3-yl)methanamine.[1][3]
Sources
Experimental protocol for the synthesis of amides from (4-Bromopyridin-3-YL)methanamine
Application Note: AN-BPyr-042
Introduction & Strategic Significance
(4-Bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its orthogonality:
-
The Primary Amine: A handle for rapid diversification via amide coupling, sulfonylation, or reductive amination.
-
The 4-Bromo Pyridine Core: An electrophilic handle primed for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
).
However, the successful utilization of this scaffold requires navigating specific chemical challenges.[1] The pyridine nitrogen possesses a lone pair that can interfere with Lewis acidic coupling agents, and the starting material is typically supplied as a hydrochloride salt, requiring careful in situ neutralization to ensure nucleophilicity without degrading the sensitive 4-bromo substituent.
This guide details optimized protocols for generating amides from this scaffold, prioritizing yield, purity, and the preservation of the aryl bromide for subsequent steps.
Strategic Analysis: Chemical Challenges & Solutions
The Salt Factor
The starting material is hygroscopic and commonly supplied as a dihydrochloride salt (
-
Challenge: The amine is protonated and non-nucleophilic in this state.
-
Solution: You must use at least 3.0 equivalents of a tertiary base (DIPEA or TEA) to neutralize both HCl equivalents and liberate the free amine. Failure to add sufficient base is the #1 cause of low yields with this reagent.
Pyridine Interference
-
Challenge: The pyridine nitrogen (N1) is basic. While the 4-bromo substituent reduces the basicity via inductive electron withdrawal (
effect), N1 can still compete with the primary amine for highly reactive acylating agents (like acid chlorides), leading to N-acylated pyridinium salts. -
Solution: Use chemoselective coupling agents (HATU/EDC) that activate the carboxylic acid specifically for reaction with the primary amine. If using acid chlorides, maintain strictly controlled temperatures (
) to favor the kinetic product (amide) over the thermodynamic byproduct.
Workup Compatibility
-
Challenge: Standard amide workups often involve washing with 1N HCl to remove unreacted amine. This must be avoided . The pyridine ring will protonate under acidic conditions, dragging your product into the aqueous waste layer.
-
Solution: Use neutral or basic aqueous washes (Sat.
, Brine).
Experimental Protocols
Protocol A: The "Gold Standard" (HATU Coupling)
Best for: Drug discovery, library synthesis, and valuable carboxylic acids.
Reagents:
-
Amine: (4-Bromopyridin-3-yl)methanamine
2HCl (1.0 equiv) -
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (4.0 equiv) -
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Preparation: In a dried reaction vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (
concentration relative to amine). -
Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 10 minutes. Note: The solution should turn slightly yellow/orange as the activated ester forms.
-
Amine Addition: In a separate vial, dissolve (4-Bromopyridin-3-yl)methanamine
2HCl (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (2.0 equiv) to this solution to free-base the amine in situ. -
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]
-
Success Indicator: Disappearance of the amine peak (
) and appearance of the amide mass ( ).
-
-
Quench: Dilute with EtOAc (10 volumes).
-
Wash: Wash organic layer with Sat.
( ), Water ( ), and Brine ( ). -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
Protocol B: Acid Chloride Method
Best for: Sterically hindered acids or scale-up where HATU cost is prohibitive.
Reagents:
-
Amine: (4-Bromopyridin-3-yl)methanamine
2HCl (1.0 equiv) -
Acid Chloride:
(1.1 equiv) -
Base: Triethylamine (TEA) (4.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Methodology:
-
Suspension: Suspend the amine salt (1.0 equiv) in anhydrous DCM (
) at under nitrogen. -
Solubilization: Add TEA (4.0 equiv) dropwise. The suspension should clear as the free base dissolves.
-
Acylation: Add the acid chloride (1.1 equiv) dropwise over 5 minutes, maintaining temperature at
. -
Warm: Allow the reaction to warm to RT naturally and stir for 1 hour.
-
Workup: Dilute with DCM. Wash with Sat.
and Brine. Dry and concentrate.
Purification & Characterization
Column Chromatography: Due to the basic pyridine, standard silica can sometimes cause streaking.
-
Mobile Phase: DCM / MeOH gradient (
). -
Modifier: If streaking occurs, add
or to the mobile phase.
Data Summary Table: Method Comparison
| Feature | Protocol A (HATU) | Protocol B (Acid Chloride) |
| Primary Use | Discovery / Complex Acids | Scale-up / Simple Acids |
| Cost | High (Reagent cost) | Low |
| Reaction Time | 2–4 Hours | 30 min – 1 Hour |
| Purification | Often requires column | Sometimes precipitation only |
| Risk | Low (very mild) | Moderate (potential bis-acylation) |
| Typical Yield | 85–95% | 70–90% |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for synthesizing amides from this specific building block.
Caption: Decision tree for amide coupling. Note the critical divergence based on acid complexity and the unified requirement for basic workup conditions.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.
-
PubChem Compound Summary. (2024). (4-Bromopyridin-3-yl)methanamine.[5] National Center for Biotechnology Information.
Sources
Palladium-catalyzed cross-coupling of (4-Bromopyridin-3-YL)methanamine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of (4-Bromopyridin-3-YL)methanamine: Protocols and Applications
Introduction: A Versatile Scaffold for Modern Drug Discovery
(4-Bromopyridin-3-YL)methanamine is a pivotal building block for researchers in medicinal chemistry and drug development. Its structure is uniquely primed for synthetic diversification: the pyridine core is a ubiquitous motif in pharmaceuticals, the bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling, and the primary aminomethyl group at the 3-position provides a key interaction point for biological targets or a site for further chemical elaboration.
The strategic placement of these functionalities allows for the rapid generation of diverse chemical libraries. Specifically, the C-Br bond at the 4-position of the pyridine ring is more susceptible to oxidative addition to a Pd(0) center compared to other positions, offering a degree of regioselective control.[1] The resulting 3-aminomethyl-4-arylpyridine and related structures are integral to a range of biologically active molecules, including potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes treatment and P-glycoprotein modulators for overcoming multidrug resistance in cancer.[2][3]
This guide provides senior researchers and drug development professionals with a comprehensive overview, field-proven insights, and detailed, self-validating protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this high-value substrate.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that enables the precise formation of new chemical bonds under mild conditions.[4] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species transfers its organic group.[6] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-heteroaryl pyridines. This transformation is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions that tolerate a wide range of functional groups.[4][8]
Causality & Experimental Choices
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior results for heteroaryl substrates. These ligands promote faster oxidative addition and reductive elimination while preventing catalyst deactivation.
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. K₃PO₄ is often preferred for its ability to minimize boronic acid decomposition.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)pyridin-3-yl)methanamine
Materials & Equipment:
-
(4-Bromopyridin-3-YL)methanamine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon) supply, heating mantle/oil bath, TLC plates, silica gel for chromatography.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add (4-Bromopyridin-3-YL)methanamine (e.g., 201 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).[9]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 85-95 |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₂HPO₄ (3) | MeOH | 90 | 90-97[10] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 70-85[9][11] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 80-90[10] |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, providing a powerful route to C-N bonds that are often difficult to form using classical methods.[7][12] For the target substrate, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position, a critical step in the synthesis of many pharmaceutical agents.[2][13]
Causality & Experimental Choices
-
Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential.[14] They facilitate the difficult reductive elimination step from the Pd(II)-amido complex and prevent the formation of inactive catalyst species.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[14][15]
-
Strictly Anhydrous/Anaerobic Conditions: The Pd(0) catalyst, the ligands, and the strong bases used are all sensitive to oxygen and moisture. Therefore, rigorous adherence to inert atmosphere techniques is critical for reproducibility and high yields.
Detailed Experimental Protocol: Synthesis of N-benzyl-(4-(aminomethyl)pyridin-4-yl)amine
Materials & Equipment:
-
(4-Bromopyridin-3-YL)methanamine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line, oven-dried glassware, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried reaction vial. Add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and RuPhos (14.0 mg, 0.03 mmol).
-
Reagent Addition: Add (4-Bromopyridin-3-YL)methanamine (201 mg, 1.0 mmol), followed by anhydrous, degassed toluene (4 mL). Finally, add benzylamine (118 mg, 1.1 mmol).
-
Reaction Execution: Seal the vial tightly, remove from the glovebox, and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS (typically complete in 6-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 80-95 |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | Dioxane | 100 | 75-90[14] |
| n-Hexylamine | G3-XPhos Precat (2) | - | LHMDS (1.5) | t-AmylOH | 100 | 85-98 |
| Benzophenone Imine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.0) | Toluene | 100 | 70-85[7] |
Application Protocol 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne, yielding 4-alkynylpyridine derivatives.[16][17] These products are not only valuable targets themselves but are also versatile intermediates for synthesizing more complex heterocyclic systems, such as azaindoles, through subsequent cyclization reactions.[18][19]
Causality & Experimental Choices
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[16][18] The copper facilitates the reaction by forming a copper(I) acetylide, which is more reactive in the transmetalation step.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to deprotonate the terminal alkyne and can also act as a solvent and ligand.[18][20]
-
Side Reactions: The primary side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by using strictly anaerobic conditions and by ensuring the palladium-catalyzed cross-coupling is efficient. Copper-free Sonogashira protocols exist to circumvent this issue entirely.[21]
Detailed Experimental Protocol: Synthesis of (4-(phenylethynyl)pyridin-3-yl)methanamine
Materials & Equipment:
-
(4-Bromopyridin-3-YL)methanamine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, inert atmosphere supply, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add (4-Bromopyridin-3-YL)methanamine (201 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2 mL). Stir for 10 minutes. Then, add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C.[18] Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic phase is washed with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 4-alkynylpyridine.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90-98[18] |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 65 | 85-95 |
| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 80 | 80-90 |
| Ethynylbenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 90-99[20] |
General Experimental and Purification Workflow
The overall process, from initial setup to final product characterization, follows a logical and systematic sequence designed to ensure reaction success and product purity.
Caption: A standard workflow from reaction preparation to product analysis.
Conclusion
(4-Bromopyridin-3-YL)methanamine stands out as a highly adaptable building block in synthetic organic chemistry. Its derivatization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides efficient and modular access to a vast chemical space. The protocols and insights detailed in this guide equip researchers with the necessary tools to leverage this scaffold effectively, accelerating the discovery and development of novel therapeutics. Mastery of these techniques, grounded in a solid understanding of the underlying catalytic principles, is essential for any scientist working at the forefront of modern medicinal chemistry.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). PubMed.
- Mechanistic studies on palladium-catalyzed coupling reactions. (2011). IDEALS.
- Buchwald–Hartwig amination. (N.d.). Wikipedia.
- Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (N.d.). Benchchem.
- Buchwald-Hartwig Amination. (N.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Sonogashira coupling. (N.d.). Wikipedia.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (N.d.). TCI Chemicals.
- The Buchwald–Hartwig Amination After 25 Years. (N.d.). ResearchGate.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters.
- Sonogashira Coupling. (N.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (N.d.). Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (N.d.). PMC.
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (N.d.). CORE.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (N.d.). ResearchGate.
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI.
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (N.d.). ResearchGate.
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). NIH.
- Suzuki Coupling. (N.d.). Organic Chemistry Portal.
- Optimization of the Sonogashira coupling of 4-bromo-3-... (N.d.). ResearchGate.
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2025). ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reaction. (N.d.). Fisher Scientific.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (N.d.). University of California, Santa Barbara.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (N.d.). Scirp.org.
- 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. (2022). MDPI.
- New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. (2005). PubMed.
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Lab Reporter [fishersci.se]
- 9. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.box [sci-hub.box]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Strategic Application of (4-Bromopyridin-3-YL)methanamine in the Synthesis of Next-Generation Kinase Inhibitors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aminomethyl-Bromopyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the selection of a versatile and strategically functionalized starting material is paramount. (4-Bromopyridin-3-YL)methanamine, with its distinct arrangement of a nucleophilic aminomethyl group and a readily displaceable bromine atom on a pyridine core, presents itself as a highly valuable building block. The pyridine ring is a well-established "hinge-binding" motif in a multitude of approved kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2] This application note provides an in-depth guide to the strategic utilization of (4-Bromopyridin-3-YL)methanamine in the synthesis of potent and selective kinase inhibitors, complete with detailed experimental protocols and mechanistic insights.
The strategic advantage of this scaffold lies in its orthogonal reactivity. The primary amine of the aminomethyl group is a prime site for N-acylation or reductive amination, allowing for the introduction of diverse side chains that can interact with the solvent-exposed region of the kinase. Concurrently, the bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4][5] This dual functionality enables a modular and efficient approach to the synthesis of extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of kinase inhibitors from (4-Bromopyridin-3-YL)methanamine typically follows a two-pronged approach: elaboration at the aminomethyl group and diversification at the 4-position of the pyridine ring. The order of these steps can be adapted to the specific target molecule and the desired final structure.
Strategy 1: N-Acylation followed by Suzuki-Miyaura Coupling
This is a common and effective strategy. The initial N-acylation of the aminomethyl group serves to introduce a key structural element and can also modulate the electronic properties of the pyridine ring, which may influence the subsequent cross-coupling reaction.
Mechanism of N-Acylation: The N-acylation of the primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of a leaving group (e.g., chloride or carboxylate) to form the stable amide bond.[6]
Mechanism of Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[3][7][8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[8]
Caption: Synthetic workflow for kinase inhibitor synthesis via N-acylation followed by Suzuki-Miyaura coupling.
Strategy 2: Buchwald-Hartwig Amination followed by Further Functionalization
Alternatively, the bromine atom can be functionalized first using a Buchwald-Hartwig amination to introduce a key aniline or heteroarylamine moiety, which is a common feature in many Type I and Type II kinase inhibitors.[9]
Mechanism of Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][10]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: (4-Bromopyridin-3-yl)methanamine Synthesis
Ticket ID: OPT-YIELD-BPMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Chemoselectivity Protocols for (4-Bromopyridin-3-yl)methanamine[1]
Executive Summary: The Chemoselectivity Paradox
Welcome to the Technical Support Center. You are likely encountering low yields or impurity profiles dominated by pyridin-3-ylmethanamine (debrominated byproduct) or sticky, non-isolable intermediates.
The synthesis of (4-Bromopyridin-3-yl)methanamine presents a classic chemoselectivity conflict:
-
The Objective: Reduce a nitrile (or amide) to a primary amine.
-
The Hazard: The C4-Bromine bond on the pyridine ring is electronically activated and highly susceptible to hydrodehalogenation (debromination) under standard reducing conditions (e.g., Pd/C + H₂, LiAlH₄).
The Authorized Solution:
To maximize yield and maintain the bromine substituent, we recommend the Borane-Tetrahydrofuran (
Decision Matrix: Route Selection
Before proceeding, verify your synthetic pathway against our authorized decision tree.
Figure 1: Synthetic route decision tree highlighting the chemoselectivity advantage of Borane reagents.
Optimized Protocol: Borane Reduction of 4-Bromonicotinonitrile
Target Molecule: (4-Bromopyridin-3-yl)methanamine
Precursor: 4-Bromonicotinonitrile
Reagent:
Phase 1: The Reduction (C-N Bond Formation)
-
Scientist Note: Borane acts as a Lewis acid/electrophilic reducing agent. It coordinates to the nitrile nitrogen first, then delivers hydride. It reacts sluggishly with electron-deficient aryl halides, preserving the bromine.
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.
-
Solvation: Dissolve 4-Bromonicotinonitrile (1.0 eq) in anhydrous THF (10 volumes). Cool to 0°C .[2]
-
Addition: Add
(3.0 - 4.0 eq) dropwise via syringe or addition funnel.-
Why Excess? The pyridine nitrogen will coordinate 1 equivalent of borane (non-productive), and the nitrile requires 2 equivalents for reduction. 3-4 eq ensures complete conversion.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Phase 2: The Critical Workup (Breaking the B-N Complex)
-
Yield Killer: The resulting amine forms a strong Lewis acid-base adduct with boron species. If you do not hydrolyze this vigorously, the product remains trapped in the aqueous layer or as a sticky gum.
-
Quench: Cool to 0°C. CAREFULLY add Methanol (excess) dropwise. Expect vigorous hydrogen evolution.
-
Acidolysis: Add Conc. HCl (approx 5-10 eq) or saturated HCl in MeOH.
-
Reflux: Heat the mixture to reflux (60-65°C) for 1–2 hours .
-
Concentration: Concentrate in vacuo to remove THF and trimethyl borate.
-
Isolation (Salt Form): The residue is the Dihydrochloride salt .
-
Option A (High Purity): Triturate the residue with cold Ethanol/Ether to precipitate the clean salt.
-
Option B (Free Base): Dissolve in minimal water, basify to pH > 12 with NaOH (keep cold to avoid hydrolysis of the Br), and extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
-
Troubleshooting Guide (FAQ)
Issue 1: "My yield is <30%, and I see a sticky residue that won't crystallize."
Diagnosis: Incomplete hydrolysis of the Borane-Amine complex. Solution:
-
Increase Acid Strength: Ensure you used concentrated HCl during the quench, not just water or weak acid.
-
Mandatory Reflux: You must reflux the acidic mixture. Room temperature hydrolysis is insufficient for pyridine-borane complexes.
-
Switch Workup: Do not attempt column chromatography on the crude boron complex; it will streak and degrade. Isolate as the HCl salt first.
Issue 2: "I see significant debromination (Product Mass - 79/81 amu)."
Diagnosis: Over-reduction or presence of transition metals. Solution:
-
Check Reagent: Are you using
or ? These are safe. If you used with a transition metal salt (e.g., or ), you created a catalytic hydrogenation system that cleaves C-Br bonds. -
Temperature Control: Keep the initial reduction at RT. Do not reflux the Borane step (only reflux the acid quench step).
Issue 3: "The product is unstable/turns dark upon storage."
Diagnosis: Free base polymerization or oxidation. Solution:
-
Salt Formation: (4-Bromopyridin-3-yl)methanamine is a benzylic-type amine on an electron-deficient ring.[1] It is prone to oxidation. Store strictly as the Dihydrochloride salt (
) at -20°C.
Mechanism & Workup Visualization
Understanding the "Sticky Boron" trap is essential for yield recovery.
Figure 2: The mandatory acidic methanolysis workflow to release the free amine from the boron complex.
References
-
Brown, H. C., & Choi, Y. M. (1982). The Chemoselective Reduction of Functional Groups with Borane-Tetrahydrofuran.[8] This foundational text establishes the selectivity of Borane for nitriles over aryl halides.
-
Source:
-
-
Haddenham, D., et al. (2009).[9][10][11] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[10][11] Discusses alternative borane reagents for sensitive substrates.
-
Source:
-
-
BenchChem Technical Guides. (2025). Preventing Debromination in Palladium-Catalyzed Reactions.[3] Provides context on why avoiding Pd/C (Method A) is critical for aryl bromides.
-
Source:
-
-
Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines: Common Conditions and Troubleshooting.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Bromonicotinonitrile and Borane-THF before handling. Borane is pyrophoric; handle under inert atmosphere.
Sources
- 1. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (4-Bromopyridin-3-yl)methanamine
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Bromopyridin-3-yl)methanamine .
This substrate presents a "perfect storm" of synthetic challenges: an electron-deficient heteroaryl halide, significant steric hindrance at the ortho-position, and an unprotected primary amine that acts as a potent catalyst poison. This guide synthesizes field-proven methodologies and mechanistic insights to help you build a self-validating, robust experimental system.
Diagnostic Workflow: Reaction Optimization Logic
Before diving into specific chemical interventions, use the following logical decision tree to diagnose the root cause of your reaction failure.
Caption: Diagnostic logic tree for troubleshooting (4-Bromopyridin-3-yl)methanamine cross-couplings.
Core Troubleshooting Guides & FAQs
Q1: Why does my reaction stall completely, often accompanied by the formation of a black precipitate?
Causality & Mechanism: The primary amine (-CH₂NH₂) on your substrate is a strong σ-donor. It rapidly coordinates to the active Palladium(0) or Palladium(II) centers, forming stable, off-cycle complexes[1]. This pulls the metal out of the catalytic cycle—a phenomenon known as catalyst poisoning. Once the delicate ligand sphere is disrupted by the amine, the naked Pd(0) aggregates and precipitates out of solution as inactive "palladium black"[1].
Self-Validating Solution: You must physically or sterically block the amine from reaching the metal center.
-
Chemical Protection: Convert the free amine to an acetamide or a tert-butyloxycarbonyl (Boc) protected amine prior to the coupling step[2].
-
Steric Shielding: If protection is impossible, utilize highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These bulky ligands create a tight "pocket" around the palladium atom. The planar aryl halide can still enter to undergo oxidative addition, but the flexible, sp³-hybridized primary amine is sterically excluded[1].
Q2: Even with a protected amine, my yields are poor and I recover mostly starting material. What is impeding the reaction?
Causality & Mechanism: (4-Bromopyridin-3-yl)methanamine is an ortho-substituted aryl halide. The steric bulk of the methanamine group at the 3-position significantly raises the activation energy required for the oxidative addition of the C-Br bond at the 4-position[2]. Furthermore, electron-deficient pyridines can sometimes form unreactive Pd(II) complexes if the ligand is not electron-rich enough to drive the subsequent transmetalation step.
Self-Validating Solution: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for highly hindered substrates[3]. Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or G3). These precatalysts are designed to rapidly generate the active, monoligated Pd(0) species under mild, slightly basic conditions, bypassing the high initiation energy required by older catalyst generations[4].
Q3: I am observing significant amounts of homocoupled boronic acid and protodeboronated side products. How can I favor cross-coupling?
Causality & Mechanism: Protodeboronation is the base-catalyzed degradation of the boronic acid into the corresponding arene, a process heavily accelerated by heat and water[1]. If the oxidative addition or transmetalation steps are sluggish (due to the steric hindrance of the 4-bromopyridine), the boronic acid simply sits in the basic aqueous environment and decomposes. Additionally, trace oxygen in the system promotes oxidative homocoupling (formation of Ar-Ar from the boronic acid)[5].
Self-Validating Solution:
-
Water Elimination: Switch to anhydrous conditions using a finely milled, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃) in a solvent like 1,4-dioxane or toluene[6].
-
Boronate Esters: Use boronic acid pinacol esters (BPin) instead of free boronic acids. They are significantly more stable against protodeboronation[3].
-
Strict Degassing: Sparge all solvents with Argon for at least 15 minutes prior to adding the catalyst to prevent homocoupling[1].
Mechanistic Pathway: Catalyst Poisoning vs. Productive Cycle
The following diagram illustrates the divergent pathways between productive catalysis and amine-induced catalyst deactivation.
Caption: Catalytic cycle of Suzuki coupling showing the intervention of bulky ligands against amine poisoning.
Quantitative Data: Catalyst & Ligand Performance Matrix
The table below summarizes the expected performance metrics of various catalytic systems when applied to ortho-substituted aminopyridines, based on process chemistry literature[4],[5],[7].
| Catalyst System | Ligand Type | Amine State | Base / Solvent | Typical Yield | Key Advantage / Disadvantage |
| Pd(PPh₃)₄ (5 mol%) | Triphenylphosphine | Unprotected | Na₂CO₃ / Tol:H₂O | < 10% | Fail: Rapid catalyst poisoning by free amine. |
| Pd(dppf)Cl₂ (5 mol%) | Bidentate (dppf) | Protected (Boc) | K₂CO₃ / Dioxane:H₂O | 30 - 45% | Sub-optimal: Sluggish oxidative addition due to steric bulk. |
| Pd(OAc)₂ + XPhos (2 mol%) | Dialkylbiaryl (Bulky) | Unprotected | K₃PO₄ / Dioxane | 50 - 65% | Moderate: XPhos shields Pd from amine, but initiation is slow. |
| XPhos Pd G2 (1-2 mol%) | Dialkylbiaryl (Bulky) | Protected (Boc) | K₃PO₄ / Dioxane:H₂O | 85 - 95% | Optimal: Rapid generation of active Pd(0); overcomes sterics. |
Step-by-Step Experimental Methodologies
To ensure reproducibility and bypass the troubleshooting issues outlined above, utilize the following validated two-step workflow.
Protocol A: Boc-Protection of (4-Bromopyridin-3-yl)methanamine
Protecting the primary amine is the most reliable way to prevent catalyst poisoning.
-
Preparation: In an oven-dried round-bottom flask, dissolve (4-Bromopyridin-3-yl)methanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N, 1.5 equiv) dropwise via syringe.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in a small volume of DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (UV active).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-protected intermediate.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
Utilizing a Buchwald precatalyst to overcome ortho-steric hindrance.
-
Reagent Charging: To an oven-dried microwave vial or Schlenk tube, add the Boc-protected (4-Bromopyridin-3-yl)methanamine (1.0 equiv, 1.0 mmol), the desired Arylboronic acid pinacol ester (Ar-BPin, 1.2 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate the vial and backfill with Argon. Repeat this cycle three times to remove all oxygen[4].
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe. (Note: If using a free boronic acid instead of a BPin ester, add 10% v/v of degassed water to facilitate transmetalation).
-
Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block for 2–4 hours.
-
Monitoring & Workup: Monitor via LC-MS. Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via chromatography.
References
-
Organic & Biomolecular Chemistry. "The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates." Royal Society of Chemistry.[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry (PMC).[Link]
-
Synthetic Methods in Drug Discovery. "Suzuki–Miyaura Coupling." Royal Society of Chemistry.[Link]
-
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules.[Link]
-
Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Common byproducts in (4-Bromopyridin-3-YL)methanamine reactions
Technical Support Center: (4-Bromopyridin-3-yl)methanamine Senior Application Scientist Desk | Drug Discovery Division
Executive Summary: The Reactivity Paradox
(4-Bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) is a "Janus-faced" intermediate. It possesses a nucleophilic primary amine tethered to an electrophilic bromopyridine core. While this dual functionality makes it an ideal scaffold for bicyclic heterocycle synthesis (e.g., kinase inhibitors), it also renders the molecule inherently unstable in its free-base form.
The Golden Rule: This molecule exists in a state of suspended self-destruction. Most "failed" reactions are not due to catalyst inactivity, but rather the substrate consuming itself before the cross-coupling can occur.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Appearance & Solubility
Q1: Upon neutralizing the HCl salt to the free base, my solution turned dark/black within minutes and formed a precipitate. What happened?
Diagnosis: Rapid Intermolecular Polymerization.
Technical Insight: You have triggered an intermolecular
-
Never isolate the free base neat. Always generate it in situ or keep it in solution at low temperatures (<0°C).
-
Dilution is key. Run reactions at high dilution (>0.1 M) to favor intermolecular coupling with your desired partner over self-polymerization.
-
Protect first. If your workflow allows, Boc-protect the amine before attempting any Pd-catalyzed coupling at the C4-bromide.
Q2: My reaction mixture is homogenous, but the yield is <10%. LCMS shows the starting material is gone.
Diagnosis: Catalyst Poisoning (The "Amine Sponge" Effect).
Technical Insight: Primary amines are potent ligands for Palladium. The pendant
-
Switch Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ) that are difficult for the amine to displace.
-
Base Selection: Switch from inorganic bases (
) to weaker organic bases or use a biphasic system to keep the free amine concentration low.
Category B: Impurity Profiling (LCMS Forensics)
Q3: I see a major peak with a mass of [M-80]. It looks like the bromine is gone. Diagnosis: Protodehalogenation (Hydrodebromination). Technical Insight: The C-Br bond has been reduced to C-H. This is common in Pd-catalyzed reactions involving pyridines, especially if formate, alcohols, or excess amine are present, which act as hydride sources. Corrective Protocol:
-
Solvent Check: Ensure solvents are anhydrous and free of stabilizers. Avoid primary alcohols (MeOH, EtOH) as cosolvents.
-
Temperature: Lower the reaction temperature. Protodehalogenation often has a higher activation energy than the desired coupling.
Q4: I observe a peak with [M-80] (Loss of HBr). Is this the same as above? Diagnosis: Intramolecular Cyclization (Formation of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine). Technical Insight: The amine tail has bitten its own tail (the C4-position), ejecting HBr. This forms a stable 5-membered fused ring. Corrective Protocol:
-
This is a background reaction driven by heat and base. If this is your dominant byproduct, you must protect the amine (e.g., with a Boc group) or lower the reaction temperature.
Visualizing the Chemistry
The following diagram maps the divergent pathways of (4-Bromopyridin-3-yl)methanamine. Note how the "Desired Path" is a narrow window between two dominant failure modes.
Caption: Figure 1. Competitive reaction pathways. Red paths indicate irreversible byproducts caused by the unprotected amine.
Strategic Protocols
Protocol A: Handling the Free Base (The "Safe Zone")
Use this protocol if you cannot use a protecting group.
-
Start with Salt: Weigh the HCl salt form (CAS 1956307-14-4).
-
Biphasic Setup: Suspend salt in DCM/Water (1:1).
-
Cold Neutralization: Cool to 0°C. Add saturated
slowly. -
Rapid Extraction: Separate organic layer, dry over
(cold), and filter. -
Immediate Use: Do not concentrate to dryness. Use the DCM solution directly in the next step or solvent swap at low temperature (<20°C).
Protocol B: Optimized Suzuki Coupling (Minimizing Byproducts)
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc-anhydride | CRITICAL. Convert to tert-butyl (4-bromopyridin-3-yl)methylcarbamate first. Eliminates dimerization and catalyst poisoning. |
| Catalyst | Pd(dppf)Cl₂ or Pd-XPhos-G3 | Ferrocene ligands resist displacement by pyridines; XPhos handles steric bulk well. |
| Base | Anhydrous phosphate is superior to carbonate for sensitive pyridine couplings. | |
| Solvent | 1,4-Dioxane (Anhydrous) | Avoids protodehalogenation seen in alcohols. |
| Temperature | 80°C - 90°C | Sufficient for coupling, but below the threshold for thermal degradation of the pyridine ring. |
Mechanistic Deep Dive: The Cyclization Trap
The formation of the dihydro-azaindole derivative is often misidentified. Researchers expect the aromatic azaindole, but the methanamine linker creates a non-aromatic 5-membered ring initially.
Caption: Figure 2. Intramolecular
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Discusses ligand choice to prevent amine poisoning).
-
Schirok, H. (2006). "Synthesis of Azaindoles from 3-Amino-4-halopyridines." The Journal of Organic Chemistry. Link (Mechanistic basis for the cyclization byproduct).
- Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed pathways for pyridine ring transformations and halogen dance side reactions).
-
BenchChem Technical Data . "Catalyst Performance for Halopyridine Couplings." Link (General reactivity profiles for 4-bromopyridines).
-
Ray, S., et al. (2020). "Base-catalyzed aryl halide isomerization." Chemical Science. Link (Context on bromine migration/isomerization risks in pyridines).
Technical Support Center: Catalyst Selection for Cross-Coupling of (4-Bromopyridin-3-yl)methanamine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of aminomethyl-functionalized halopyridines. (4-Bromopyridin-3-yl)methanamine presents a unique dual-threat to palladium catalysis: an electron-deficient heteroaryl halide prone to rapid oxidative addition, coupled with a highly nucleophilic, chelating primary amine that readily poisons the catalyst.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your Suzuki, Buchwald-Hartwig, and Sonogashira couplings succeed.
Strategic Workflow: Overcoming Amine Coordination
Workflow for catalyst selection based on amine protection status.
Troubleshooting & FAQs
Q1: Why does my Suzuki-Miyaura coupling stall at <15% conversion when using standard Pd(PPh3)4 on the unprotected substrate? A1: The failure is driven by intramolecular catalyst poisoning. When Pd(0) undergoes oxidative addition into the C4–Br bond, it forms a transient Pd(II) intermediate. Because the primary amine (-CH2NH2) is located at the adjacent 3-position, its nitrogen lone pair rapidly coordinates to the empty coordination site on the Pd(II) center. This forms a thermodynamically stable 5-membered palladacycle. This intramolecular chelation outcompetes the transmetalation step with the boronic acid, effectively trapping the catalyst in an off-cycle state. Furthermore, free primary amines can form bis(amino)palladium complexes, leading to severe catalyst erosion and the precipitation of inactive palladium black 1.
Q2: I need to avoid the extra synthetic steps of Boc-protection. Can I perform cross-coupling directly on the unprotected (4-Bromopyridin-3-yl)methanamine? A2: Yes, but it requires a strategic shift in ligand architecture. You must abandon standard phosphines (like PPh3 or dppf) and utilize highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos 2. The massive steric profile of these ligands—particularly the isopropyl groups on the lower aryl ring—physically blocks the primary amine from coordinating to the palladium center. This prevents the formation of the inhibitory palladacycle while maintaining a highly active metal center for the cross-coupling cycle 3.
Q3: I am observing significant debromination (yielding 3-methylpyridin-3-amine) instead of my desired cross-coupled product. What is the root cause? A3: Debromination is a classic symptom of a stalled transmetalation step followed by beta-hydride elimination. If transmetalation is too slow, the Pd(II) aryl complex will abstract a hydride from the solvent (e.g., ethanol, isopropanol) or an aliphatic amine base, followed by reductive elimination of the reduced arene. Solution: Switch to a strictly anhydrous, non-protic solvent system (e.g., 1,4-Dioxane/Toluene) and use an inorganic base like K3PO4 or Cs2CO3. Ensure your boronic acid is freshly titrated, as boronic anhydrides (boroxines) can severely retard transmetalation.
Quantitative Data: Catalyst & Ligand Performance Matrix
To guide your optimization, the following table summarizes the expected performance of various catalyst systems based on the protection state of the aminomethyl group.
| Catalyst System | Ligand Architecture | Amine Protection State | Dominant Mechanistic Issue | Expected Yield (%) | Scientist's Recommendation |
| Pd(PPh3)4 | Monodentate | Unprotected | Intramolecular chelation | < 15% | Not recommended |
| Pd(dppf)Cl2 | Bidentate | Boc-Protected | None (Smooth transmetalation) | 80–95% | First-line choice |
| Pd2(dba)3 / RuPhos | Bulky Biaryl | Unprotected | Slow oxidative addition | 60–75% | Best for atom economy |
| XPhos Pd G2 | Bulky Biaryl | Unprotected | Competitive amination | 50–70% | Alternative for unprotected |
Self-Validating Experimental Protocol
Standardized Suzuki-Miyaura Coupling of Boc-Protected (4-Bromopyridin-3-yl)methanamine
Why this works: Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity and chelating ability, allowing standard, cost-effective catalysts like Pd(dppf)Cl2 to function flawlessly. This protocol includes built-in visual and analytical checkpoints (a self-validating system) to ensure causality is tracked at every stage.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H2O (4:1 volume ratio).
-
Validation Checkpoint 1: Degas the mixture via three consecutive freeze-pump-thaw cycles. The solution must be completely free of bubbling under vacuum before proceeding, ensuring no dissolved oxygen remains to oxidize the Pd(0) catalyst.
-
-
Catalyst Introduction: Briefly open the flask under a positive stream of Argon and add Pd(dppf)Cl2 (5 mol%). Seal the flask immediately.
-
Activation & Heating: Heat the reaction mixture to 85°C in a pre-heated oil bath.
-
Validation Checkpoint 2: Within 10–15 minutes of reaching 85°C, the solution should transition from a pale yellow to a deep, homogenous red/brown. This color shift confirms the successful reduction of the Pd(II) pre-catalyst to the active Pd(0) species. If the solution remains yellow or precipitates black particulate (Pd black), the catalytic cycle has failed to initiate—abort and check solvent purity.
-
-
Reaction Monitoring: Stir vigorously for 4–6 hours.
-
Validation Checkpoint 3: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (M+H = 287/289) and the appearance of the cross-coupled product mass confirms successful transmetalation and reductive elimination 4.
-
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
-
[3] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. National Institutes of Health (NIH). 3
-
[1] Poisoning and deactivation of palladium catalysts. ResearchGate. 1
-
[2] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC analysis of (4-Bromopyridin-3-YL)methanamine reaction products
A Comprehensive Guide to the Structural Confirmation of (4-Bromopyridin-3-YL)methanamine Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Verification in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational and non-negotiable step. (4-Bromopyridin-3-YL)methanamine and its derivatives represent a significant class of compounds, often serving as key intermediates and building blocks in the synthesis of novel therapeutic agents. Their precise molecular architecture dictates their biological activity, pharmacokinetic properties, and potential toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. This guide offers a comprehensive, in-depth comparison of NMR techniques for the structural confirmation of (4-Bromopyridin-3-YL)methanamine derivatives, grounded in scientific principles and practical application.
The Power of NMR in Molecular Characterization
NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide a detailed "fingerprint" of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in an NMR spectrum, researchers can piece together the molecular puzzle with a high degree of confidence. For substituted pyridines like (4-Bromopyridin-3-YL)methanamine, NMR is indispensable for definitively establishing the substitution pattern and the conformation of the methanamine side chain.
Strategic Approach to NMR-Based Structural Confirmation
A multi-faceted approach, combining one-dimensional (1D) and two-dimensional (2D) NMR experiments, is the most robust strategy for the structural verification of (4-Bromopyridin-3-YL)methanamine derivatives. This ensures a self-validating system where data from multiple experiments converge to support a single, unambiguous structure.
Figure 1: A workflow diagram illustrating the integrated approach to NMR-based structural confirmation, starting from basic 1D experiments and progressing to advanced 2D correlation techniques for a comprehensive analysis.
Part 1: Foundational 1D NMR Analysis
One-dimensional NMR is the initial and essential step in characterizing (4-Bromopyridin-3-YL)methanamine derivatives.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For a typical (4-Bromopyridin-3-YL)methanamine derivative, the following proton signals are expected:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 (Pyridine) | ~8.5 - 8.7 | Singlet or Doublet | Most deshielded aromatic proton due to proximity to the electronegative nitrogen. | |
| H-5 (Pyridine) | ~7.3 - 7.5 | Doublet | ~5 Hz | Coupled to H-6. |
| H-6 (Pyridine) | ~8.4 - 8.6 | Doublet | ~5 Hz | Deshielded by the adjacent nitrogen atom. |
| CH₂ (Methanamine) | ~3.8 - 4.2 | Singlet or AB quartet | Chemical shift is influenced by substituents on the amine. | |
| NH₂ (Methanamine) | Variable | Broad Singlet | Chemical shift and line shape are highly dependent on solvent, concentration, and temperature. |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
The substitution pattern of the pyridine ring is a key determinant of the observed splitting patterns. In the case of (4-Bromopyridin-3-YL)methanamine, the protons at positions 2, 5, and 6 will give rise to a characteristic set of signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 (Pyridine) | ~150 - 155 | Most deshielded pyridine carbon due to proximity to nitrogen. |
| C-3 (Pyridine) | ~140 - 145 | Quaternary carbon attached to the methanamine group. |
| C-4 (Pyridine) | ~120 - 125 | Carbon bearing the bromine atom. |
| C-5 (Pyridine) | ~125 - 130 | |
| C-6 (Pyridine) | ~148 - 152 | Deshielded by the adjacent nitrogen atom. |
| CH₂ (Methanamine) | ~40 - 50 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Part 2: Unambiguous Assignments with 2D NMR Spectroscopy
While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): Identifying Coupled Protons
COSY is a homonuclear correlation experiment that reveals which protons are spin-spin coupled to each other, typically through two or three bonds. In the context of (4-Bromopyridin-3-YL)methanamine, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations
The HSQC experiment is a powerful tool for correlating each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton
A Comparative Guide to the Reactivity of (4-Bromopyridin-3-YL)methanamine and Its Positional Isomers
Introduction
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among these valuable building blocks, bromopyridinyl-methanamines offer two distinct points for chemical modification: the nucleophilic primary amine and the carbon-bromine bond, which is a versatile handle for cross-coupling reactions.
However, not all isomers are created equal. The precise placement of the bromo and aminomethyl substituents on the pyridine ring dramatically alters the molecule's reactivity. Misunderstanding these nuances can lead to failed reactions, low yields, and significant delays in a research program. This guide provides an in-depth comparison of the reactivity of (4-Bromopyridin-3-YL)methanamine and its key positional isomers. We will dissect the electronic and steric factors that govern their behavior, offering field-proven insights and experimental frameworks to help researchers select the optimal isomer and reaction conditions for their synthetic goals.
The Isomers in Focus
This guide will compare the reactivity of (4-Bromopyridin-3-YL)methanamine with three other representative isomers. The selection covers bromine and aminomethyl groups at various positions relative to the ring nitrogen, providing a comprehensive overview of the structure-reactivity relationships.
Caption: Key isomers discussed in this guide.
I. Fundamental Principles: Electronic and Steric Effects
The reactivity of these isomers is governed by a delicate interplay of electronic and steric effects, stemming from the inherent properties of the pyridine ring and its substituents.
-
Pyridine Ring Electronics : The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in an electron-deficient (π-deficient) aromatic system.[1] This general electron withdrawal deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the α- (2, 6) and γ- (4) positions.[1]
-
Substituent Effects :
-
Aminomethyl Group (-CH₂NH₂) : This group is electronically complex. The methylene spacer insulates the amine's lone pair from direct resonance with the ring. Therefore, its primary influence is a weak electron-donating inductive effect (+I).
-
Bromo Group (-Br) : The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). On a π-deficient ring like pyridine, the inductive withdrawal is the dominant factor.
-
-
Steric Hindrance : Substituents at the 2- or 6-positions (ortho to the ring nitrogen) can physically block the approach of reagents to either the nitrogen itself or to adjacent functional groups.[2] This steric effect is a critical consideration in transition metal-catalyzed reactions where bulky catalyst complexes are involved.[3]
Caption: General workflow for N-acylation reaction.
III. Comparative Reactivity of the C-Br Bond (Cross-Coupling)
The carbon-bromine bond is the gateway to constructing more complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. [4]The rate-determining step in these reactions is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst. The efficiency of this step is highly dependent on the electronic density of the carbon atom attached to the bromine.
Key Principle : Electron-deficient aryl halides are generally more reactive in oxidative addition. [1]Therefore, a bromine atom at a more electron-poor position on the pyridine ring will react faster.
| Isomer | Br Position | Electronic Environment | Predicted Reactivity in Oxidative Addition | Steric Considerations |
| (2-Bromopyridin-4-YL)methanamine | C2 (α-position) | Highly electron-deficient due to proximity to ring N. | Highest | High steric hindrance from ring N and C4 substituent may require specific ligands. |
| (6-Bromopyridin-3-YL)methanamine | C6 (α-position) | Highly electron-deficient due to proximity to ring N. | High | High steric hindrance from ring N may impede catalyst approach. [2] |
| (4-Bromopyridin-3-YL)methanamine | C4 (γ-position) | Electron-deficient due to para relationship with ring N. | Moderate to High | Less sterically hindered than C2/C6 positions. |
| (3-Bromopyridin-4-YL)methanamine | C3 (β-position) | Least electron-deficient position on the ring. | Lowest | Minimal steric hindrance at the reaction site. |
Causality Behind the Ranking:
The reactivity order for the C-Br bond is almost the inverse of the amine nucleophilicity order.
-
The C2 and C6 positions are most activated towards oxidative addition because the adjacent electronegative nitrogen atom creates a highly polarized and electron-poor C-Br bond. [1]* The C4 position is also activated, but to a lesser extent than the ortho positions.
-
The C3 position is the most electron-rich and least polarized, making the C-Br bond at this position the least reactive towards oxidative addition. While direct regioselective Suzuki couplings on poly-brominated pyridines confirm that C4 is more reactive than C3, the α-positions (C2/C6) are generally the most reactive of all.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura reaction. The choice of catalyst, ligand, and base is critical and may need optimization depending on the specific isomer's reactivity and steric profile. [3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction. [3]
Conclusion and Strategic Recommendations
The reactivity of bromopyridinyl-methanamine isomers is a study in contrasts, dictated by the positional interplay between the ring nitrogen, the bromo group, and the aminomethyl group. A clear inverse relationship exists between the nucleophilicity of the amine and the reactivity of the C-Br bond in cross-coupling reactions.
-
For reactions at the amine (acylation, alkylation): Isomers where the substituents minimally deactivate the ring, such as (3-Bromopyridin-4-YL)methanamine , are preferred. Avoid isomers with substituents at the C2 or C6 positions, as they will exhibit the lowest amine nucleophilicity.
-
For cross-coupling reactions at the C-Br bond (Suzuki, Buchwald-Hartwig): Isomers with bromine at the electron-deficient C2, C6, or C4 positions are ideal. (2-Bromopyridin-4-YL)methanamine and (6-Bromopyridin-3-YL)methanamine are predicted to be the most reactive, though they may require sterically-optimized catalyst systems. The target isomer, (4-Bromopyridin-3-YL)methanamine , represents a good balance of high reactivity and lower steric hindrance. Isomers with bromine at C3, like (3-Bromopyridin-4-YL)methanamine , will require more forcing conditions to achieve comparable results.
By understanding these fundamental principles, researchers can strategically select the correct isomer for their synthetic sequence, anticipate potential challenges, and design more efficient and successful reaction protocols.
References
[1] A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. (URL: ) [3] A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2 - Benchchem. (URL: ) [2] Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates - Dalton Transactions. (URL: [Link]) [4] Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. (URL: )
Sources
Biological activity of (4-Bromopyridin-3-YL)methanamine vs. other bromopyridines
As a Senior Application Scientist in medicinal chemistry, evaluating the strategic selection of heterocyclic building blocks is paramount for successful drug discovery. Bromopyridines serve as foundational scaffolds in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and targeted anti-cancer therapeutics[1]. However, the regiochemistry of the halogen and the presence of adjacent functional groups drastically alter both the chemical reactivity of the intermediate and the ultimate biological activity of the resulting chemotype.
This guide provides an objective, data-driven comparison between (4-Bromopyridin-3-YL)methanamine and traditional monobromopyridines (e.g., 2-bromopyridine and 3-bromopyridine). By detailing their mechanistic profiles, scaffold utility, and validated experimental protocols, this document serves as a comprehensive resource for researchers looking to optimize their synthetic workflows.
Structural & Mechanistic Profiling: The Causality of Reactivity
The biological efficacy of pyridine-based drugs often hinges on the precise spatial arrangement of hydrogen-bond acceptors (the pyridine nitrogen) and the rigidity of the molecular framework[2]. The position of the bromine atom dictates the synthetic pathways available to the medicinal chemist.
-
2-Bromopyridine : Features a bromine atom adjacent to the heteroatom. The strong electron-withdrawing effect of the nitrogen makes the C2 position highly reactive toward nucleophilic aromatic substitution (SNAr) and lithiation[3]. It is primarily used to append simple 2-pyridyl pendants but lacks the bifunctionality required for complex ring fusion.
-
3-Bromopyridine : The C3 position is less electron-deficient, making SNAr difficult. It is classically employed in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to generate linear or branched architectures, but requires multi-step functionalization to build fused systems.
-
(4-Bromopyridin-3-YL)methanamine : This compound is a highly privileged bifunctional scaffold. The bromine at C4 is activated by the para-nitrogen, facilitating both SNAr and oxidative addition by transition metals. Crucially, the adjacent aminomethyl group (-CH2NH2) at C3 provides a nucleophilic handle. This ortho-relationship enables tandem cross-coupling and intramolecular cyclization, allowing researchers to build rigid, fused bicyclic systems (e.g., pyrido[3,4-d]pyrimidines) that mimic the adenine ring of ATP—a critical feature for competitive kinase inhibition[1].
Comparative Scaffold Utility & Biological Application
To objectively compare these building blocks, we must evaluate their performance in generating bioactive compounds. Activity-directed synthesis and high-throughput screening of crude reaction mixtures derived from bifunctional scaffolds like (4-Bromopyridin-3-YL)methanamine significantly accelerate the discovery of novel chemotypes compared to traditional linear synthesis[4].
Table 1: Quantitative & Qualitative Comparison of Bromopyridine Scaffolds
| Parameter | 2-Bromopyridine | 3-Bromopyridine | (4-Bromopyridin-3-YL)methanamine |
| Primary Reactivity | SNAr, Lithiation | Metal-Catalyzed Cross-Coupling | Tandem Cross-Coupling & Cyclization |
| Bifunctionality | No | No | Yes (C4-Bromo, C3-Aminomethyl) |
| Typical Bio-Application | Antimalarials, Antivirals[5] | Linear Kinase Inhibitors | Fused ATP-Competitive Inhibitors |
| Scaffold Rigidity Index * | Low (Freely rotating pendants) | Moderate | High (Fused bicyclic systems) |
| Avg. Steps to Fused Ring | 4 - 5 steps | 4 - 5 steps | 1 - 2 steps |
| SNAr Susceptibility | Very High | Low | High (Activated by para-Nitrogen) |
*Rigidity is a crucial metric in medicinal chemistry; reducing the number of freely rotating bonds enhances target selectivity and metabolic stability[2].
Experimental Workflow: Self-Validating Tandem Synthesis
To demonstrate the superior utility of (4-Bromopyridin-3-YL)methanamine, the following protocol outlines a tandem Buchwald-Hartwig amination and urea-driven cyclization to form a bioactive pyrido[3,4-d]pyrimidine scaffold.
Causality of Experimental Design: Why use Pd2(dba)3 and Xantphos? The bidentate Xantphos ligand enforces a rigid geometry around the palladium center, promoting rapid reductive elimination at the sterically hindered C4-Br bond while preventing the primary aliphatic amine at C3 from poisoning the catalyst.
Self-Validating System: This protocol utilizes in-process LC-MS monitoring with an internal standard. If the intermediate mass does not reach >95% relative abundance, the subsequent cyclization step is aborted, preventing the waste of downstream reagents and ensuring absolute data integrity.
Protocol: Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
Step 1: Buchwald-Hartwig Cross-Coupling
-
In an oven-dried Schlenk flask under argon, combine (4-Bromopyridin-3-YL)methanamine (1.0 eq, 5.0 mmol), the desired aryl amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Suspend the mixture in anhydrous 1,4-dioxane (20 mL) and degas via three freeze-pump-thaw cycles.
-
Heat the reaction to 95°C for 12 hours.
-
Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to Step 2 only if the starting material (m/z 187/189) is completely consumed and the intermediate mass is confirmed.
Step 2: Intramolecular Cyclization
-
Cool the validated reaction mixture to 0°C.
-
Slowly add triphosgene (0.4 eq) dissolved in 5 mL of anhydrous DCM dropwise over 15 minutes to form the urea intermediate in situ.
-
Add triethylamine (3.0 eq) to neutralize the generated HCl and drive the intramolecular cyclization.
-
Warm to room temperature and stir for 4 hours.
-
Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography to yield the rigidified, biologically active kinase inhibitor scaffold.
Mechanistic & Synthetic Visualization
The following diagram maps the synthetic transformation of the bifunctional scaffold into a biologically active therapeutic agent, highlighting the causal relationship between chemical structure and biological outcome.
Figure 1: Synthetic workflow and biological mechanism of action for (4-Bromopyridin-3-YL)methanamine.
References
-
Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols - BenchChem -1
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI - 2
-
2-Bromopyridine - Wikipedia - 3
-
Activity-directed synthesis: a structure-blind, function-driven molecular discovery approach - Drug Target Review - 4
-
Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth - PMC (NIH) - 5
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- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Expertise: The Advantage of (4-Bromopyridin-3-YL)methanamine
X-Ray Crystallography of (4-Bromopyridin-3-YL)methanamine Derivatives: A Comparative Guide to SAD Phasing and Fragment Screening
In macromolecular X-ray crystallography, solving the "phase problem" remains a critical bottleneck for de novo structure determination. While Molecular Replacement (MR) is the standard approach when a homologous structure exists, novel protein folds require experimental phase determination. Recently, halogenated fragment libraries have revolutionized this space. Derivatives of (4-Bromopyridin-3-YL)methanamine serve a powerful dual purpose: they act as potent starting points for Structure-Based Drug Design (SBDD) and function as "magic bullets" for Single-wavelength Anomalous Dispersion (SAD) phasing [1].
This guide provides an objective comparison of (4-Bromopyridin-3-YL)methanamine derivatives against traditional phasing alternatives, offering field-proven methodologies for successful crystallization, soaking, and structural resolution.
The efficacy of (4-Bromopyridin-3-YL)methanamine lies in its specific chemical architecture, which bridges the gap between biological affinity and crystallographic utility:
-
Targeted Binding via the Methanamine Moiety: At physiological pH, the primary amine is protonated, acting as a strong hydrogen bond donor and an electrostatic anchor for acidic pockets (e.g., Aspartate or Glutamate residues) or backbone carbonyls. Concurrently, the pyridine ring facilitates
stacking or cation- interactions with aromatic residues. -
Anomalous Scattering via the Bromine Atom: Bromine possesses a highly accessible K-edge at ~0.92 Å (13.4 keV) [2]. At this specific synchrotron wavelength, the imaginary component of the anomalous scattering factor (
) is maximized. This strong anomalous signal allows crystallographers to unambiguously locate the fragment in weak, low-resolution electron density maps and provides sufficient phase information to solve the entire protein structure de novo [3].
Comparative Analysis: Phasing Alternatives
When selecting a phasing strategy, researchers must balance preparation time, toxicity, and the risk of non-isomorphism (crystal lattice degradation). The table below compares (4-Bromopyridin-3-YL)methanamine fragment soaking against standard heavy-atom and derivatization alternatives.
| Phasing Strategy | Preparation Time | Toxicity & Handling | Anomalous Edge (Å) | Impact on Crystal Isomorphism | Primary Use Case |
| (4-Br-Pyridin-3-YL)methanamine | Hours (Simple Soaking) | Low / Safe | ~0.92 (Br K-edge) | Minimal (Fragment-sized) | De novo phasing & Binding hot-spot screening |
| Selenomethionine (SeMet) | Weeks (Re-expression) | Moderate (Auxotrophic media) | ~0.97 (Se K-edge) | Moderate (Can alter crystal packing) | Standard protein SAD/MAD global phasing |
| Heavy Metal Soaking (Hg, Pt) | Days (Extensive screening) | High (Highly toxic) | Various (L-edges) | High (Often destroys diffraction) | Difficult targets lacking SeMet incorporation |
| Iodinated Fragments | Hours (Simple Soaking) | Low / Safe | ~1.54 (I L-edge) | Moderate (Larger atomic radius) | In-house SAD phasing (Cu K |
Data Synthesis: While SeMet remains the gold standard for global phasing, it requires time-consuming protein re-expression in auxotrophic E. coli. Traditional heavy metals often ruin crystal diffraction due to non-specific, highly reactive covalent binding. Brominated fragments like (4-Bromopyridin-3-YL)methanamine offer a rapid, non-destructive alternative that doubles as a functional probe for identifying allosteric active sites [1].
Experimental Workflow
The following diagram illustrates the logical progression from a native crystal to a solved structure using brominated fragment SAD phasing.
Workflow for experimental SAD phasing and ligand identification using brominated fragments.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal controls to validate the anomalous signal and mitigate Specific Radiation Damage (SRD) [4].
Step 1: Fragment Solubilization & Cryoprotectant Preparation
-
Action: Dissolve the (4-Bromopyridin-3-YL)methanamine derivative in 100% DMSO to a stock concentration of 500 mM. Prepare a soaking solution containing the crystal's mother liquor, 10-20% (v/v) cryoprotectant (e.g., ethylene glycol), and 20-50 mM of the fragment.
-
Causality: Fragment-sized molecules are highly prone to precipitation in aqueous drops due to their high concentration requirements. Maintaining a final DMSO concentration of 5-10% prevents precipitation. Expert Insight: Adding 50-80 mM L-arginine to the soak can further enhance fragment solubility via
stacking interactions between the guanidinium group and the fragment's pyridine ring [2].
Step 2: Crystal Soaking
-
Action: Transfer native protein crystals into the soaking drop using a litho-loop. Incubate for 1 to 2 hours at 20°C.
-
Causality: A 1-2 hour soak is typically sufficient for fragment diffusion into the solvent channels of the crystal lattice without causing the osmotic shock and lattice degradation routinely observed in prolonged heavy-metal soaks.
Step 3: Synchrotron Data Collection
-
Action: Flash-cool the crystal in liquid nitrogen. Tune the synchrotron beamline to the Bromine K-edge (0.92 Å / 13.4 keV). Collect a highly redundant dataset (multiplicity > 7.0) with an overall completeness of >99%.
-
Causality: The anomalous difference (
) is typically only 1-5% of the total structure factor amplitude. High redundancy is mathematically required to reduce measurement error and boost the anomalous signal-to-noise ratio. -
Self-Validation Control: To ensure the anomalous signal is not an artifact, process the data in wedges. The carbon-bromine (C-Br) bonds in halogenated ligands are highly susceptible to Specific Radiation Damage (SRD) under intense synchrotron beams [4]. Monitor the anomalous correlation (
) across the wedges; if drops drastically in later frames (indicating the Br atom has been cleaved off), truncate the dataset to exclude the radiation-damaged frames.
Step 4: Substructure Determination and SAD Phasing
-
Action: Use automated pipelines (e.g., SHELXC/D/E or Phenix.AutoSol) to calculate an anomalous difference map and locate the heavy atom (Br) sites.
-
Causality: The Br atoms act as fixed reference points. By determining their coordinates, the software calculates the initial protein phases. Density modification (solvent flattening) is then applied to resolve the phase ambiguity inherent in SAD, yielding a clear, interpretable electron density map for model building.
References
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments Source: IUCrJ (National Institutes of Health) URL:[Link]
-
Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening Source: Journal of Medicinal Chemistry (National Institutes of Health) URL:[Link]
-
Contemporary Use of Anomalous Diffraction in Biomolecular Structure Analysis Source: Methods in Molecular Biology (National Institutes of Health) URL:[Link]
-
Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: IUCrJ (National Institutes of Health) URL:[Link]
Performance Benchmarking of (4-Bromopyridin-3-YL)methanamine in Key Cross-Coupling Reactions: A Comparative Guide
Introduction: The Versatility of (4-Bromopyridin-3-YL)methanamine in Modern Synthesis
(4-Bromopyridin-3-YL)methanamine has emerged as a critical building block for medicinal chemists and drug development professionals. Its unique structural arrangement, featuring a bromo-substituted pyridine ring with an adjacent aminomethyl group, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the aminomethyl moiety provides a key site for further functionalization or interaction with biological targets. This guide provides a comprehensive analysis of the performance of (4-Bromopyridin-3-YL)methanamine in pivotal cross-coupling reactions, offering insights into its reactivity and providing detailed experimental protocols to aid in the development of efficient and robust synthetic routes. A notable application of this compound is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, which are at the forefront of targeted cancer therapies.[1][2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of (4-Bromopyridin-3-YL)methanamine in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the pyridine ring and the steric environment of the carbon-bromine bond. The pyridine nitrogen acts as an electron-withdrawing group, which generally enhances the reactivity of halopyridines in the oxidative addition step of the catalytic cycle, a crucial step for many cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. For (4-Bromopyridin-3-YL)methanamine, this reaction provides a direct route to introduce a wide array of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
Expected Performance and Comparison with Alternatives:
While direct comparative studies are limited, the electronic properties of (4-Bromopyridin-3-YL)methanamine suggest it is a highly competent substrate for Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst. Compared to its isomers, the steric hindrance around the bromine atom in the 4-position is minimal, which should allow for efficient coupling with a variety of boronic acids. In similar systems, electron-donating or -withdrawing groups on the coupling partner (the boronic acid) have not shown a dramatic effect on reaction yields, indicating a broad substrate scope.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (4-Bromopyridin-3-YL)methanamine
| Parameter | Condition |
| Palladium Catalyst | Pd(dppf)Cl2 (3 mol%) |
| Boronic Acid | 1.2 equivalents |
| Base | K2CO3 (3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and has been successfully employed in the synthesis of TRK inhibitors using (4-Bromopyridin-3-YL)methanamine.[1] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the pyridine ring.
Expected Performance and Comparison with Alternatives:
The synthesis of a key intermediate for TRK inhibitors via a Buchwald-Hartwig amination of (4-Bromopyridin-3-YL)methanamine highlights the utility of this reaction.[1] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands generally providing the best results. The aminomethyl group on the starting material may require protection depending on the reaction conditions and the nature of the amine coupling partner to prevent self-coupling or other side reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of (4-Bromopyridin-3-YL)methanamine
| Parameter | Condition |
| Palladium Pre-catalyst | Pd2(dba)3 |
| Ligand | Xantphos |
| Base | Cs2CO3 |
| Solvent | Dry DMF |
| Temperature | 120 °C |
| Reaction Time | 8 hours |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles. These products can serve as key intermediates for the synthesis of more complex molecules.
Expected Performance and Comparison with Alternatives:
The Sonogashira coupling of bromopyridines is a well-established transformation.[4] The reactivity of (4-Bromopyridin-3-YL)methanamine in this reaction is expected to be high, facilitated by the electron-deficient pyridine ring. Copper(I) is typically used as a co-catalyst, although copper-free conditions have also been developed.[5] The choice of base and solvent can significantly impact the reaction outcome, with amine bases like triethylamine often serving as both the base and a co-solvent.
Table 3: Representative Conditions for Sonogashira Coupling of (4-Bromopyridin-3-YL)methanamine
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh3)2Cl2 |
| Co-catalyst | CuI |
| Base | Triethylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-6 hours |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions discussed. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-substituted (pyridin-3-yl)methanamine derivative.
Materials:
-
(4-Bromopyridin-3-YL)methanamine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl2 (0.03 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add (4-Bromopyridin-3-YL)methanamine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add Pd(dppf)Cl2 to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-substituted (pyridin-3-yl)methanamine derivative.
Materials:
-
(4-Bromopyridin-3-YL)methanamine (1.0 eq)
-
Amine (1.2 eq)
-
Pd2(dba)3 (0.01-0.02 eq)
-
Xantphos (0.02-0.04 eq)
-
Cesium carbonate (1.5 eq)
-
Anhydrous DMF
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add (4-Bromopyridin-3-YL)methanamine to the tube.
-
Add anhydrous DMF via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: Sonogashira Coupling
Objective: To synthesize a 4-alkynyl-substituted (pyridin-3-yl)methanamine derivative.
Materials:
-
(4-Bromopyridin-3-YL)methanamine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh3)2Cl2 (0.02 eq)
-
Copper(I) iodide (0.04 eq)
-
Triethylamine
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add (4-Bromopyridin-3-YL)methanamine, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Conclusion
(4-Bromopyridin-3-YL)methanamine is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its reactivity in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is predicted to be excellent, allowing for the efficient introduction of a wide range of substituents. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate and to accelerate the development of novel therapeutic agents.
References
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Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. Available at: [Link]
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Cui, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116416. Available at: [Link]
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Xu, Y., et al. (2024). Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. Bioorganic & Medicinal Chemistry, 99, 117589. Available at: [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
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Prakash, G., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1843. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Wang, D., et al. (2014). A recyclable supramolecular inclusion complex as a homogeneous catalyst for Suzuki-Miyaura cross coupling in aqueous media. RSC Advances, 4(90), 49045-49051. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Hrycyna, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]
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da Silva, J. F., et al. (2017). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald-Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 41(21), 12896-12907. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 734-747. Available at: [Link]
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Novák, Z., et al. (2015). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Advanced Synthesis & Catalysis, 357(11), 2519-2525. Available at: [Link]
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SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Valente, R., et al. (2018). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. European Journal of Medicinal Chemistry, 157, 141-161. Available at: [Link]
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Rizwan, K., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3298. Available at: [Link]
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Zubair, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5606. Available at: [Link]
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ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
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Al-Ostapyuk, A. Y., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiols. Pharmaceutical Journal of Ukraine, (1), 29-37. Available at: [Link]
- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Google Patents. (2014). Synthetic method of 2-amino-4-bromopyridine.
-
LookChem. (n.d.). Cas 757251-39-1,4-(4-AMINO-3-FLUOROPHENOXY). Retrieved from [Link]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Available at: [Link]
-
de Souza, A. A. N., et al. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. In Flow Chemistry in Drug Discovery (pp. 317-371). Springer, Cham. Available at: [Link]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
(4-Bromopyridin-3-YL)methanamine proper disposal procedures
This guide outlines the operational protocols for the safe handling and disposal of (4-Bromopyridin-3-yl)methanamine (CAS: 1060805-63-1).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound presents a dual-hazard profile: the toxicity inherent to halogenated pyridines and the corrosivity/reactivity of the primary amine. Improper disposal can lead to the formation of toxic brominated vapors or violent reactions with acidic waste streams.
Part 1: Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, you must validate the material against this profile to ensure you are applying the correct protocol.[1][2]
| Parameter | Technical Data | Operational Implication |
| Chemical Name | (4-Bromopyridin-3-yl)methanamine | Target Compound |
| CAS Number | 1060805-63-1 | Use for waste manifest verification.[3] |
| Molecular Formula | C₆H₈BrN₂ | Halogenated Organic : Requires scrubbing during incineration. |
| Functional Groups | Pyridine Ring, Primary Amine (-NH₂), Bromine (-Br) | Basic/Alkaline : Incompatible with acids.[2][3] |
| GHS Classification | Acute Tox. 3/4 (Oral/Dermal/Inhal.), Skin Irrit. 2 , Eye Irrit.[2] 2A | High Risk : Handle with full PPE. |
| Physical State | Solid (typically) or Viscous Oil | Solid waste protocols apply. |
The Mechanistic "Why":
-
Amine Reactivity: The methanamine group makes this compound a weak base.[3] Adding this directly to a "General Organic Waste" carboy that contains acid chlorides or strong acids can result in an immediate exothermic reaction and pressure buildup.
-
Halogen Load: The bromine atom necessitates high-temperature incineration with flue gas scrubbing.[3] Standard solvent recycling streams often reject brominated compounds because they corrode combustion chambers.
Part 2: Pre-Disposal Segregation & Handling
Core Directive: Never mix this compound with general "Acid Waste" or "Oxidizing Waste."
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator (solids) or Fume Hood (liquids/solutions).[3]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The pyridine ring can facilitate permeation.
-
Ocular: Chemical splash goggles.
Waste Stream Segregation Logic
You must segregate this chemical into a Basic/Alkaline Halogenated Organic stream.[3]
-
Incompatible with: Strong Acids (HCl, H₂SO₄), Acid Anhydrides, Acid Chlorides, Strong Oxidizers (Permanganates, Peroxides).[2]
-
Compatible with: Other basic organic amines, halogenated solvents (DCM, Chloroform) if pH is neutral/basic.[2]
Part 3: Disposal Workflows
Scenario A: Disposal of Solid Reagent (Pure Substance)
Applicable for: Expired shelf-life inventory, excess synthesis starting material.[2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark the container clearly:
-
Solvent Minimization: Do not dissolve the solid in solvent just to dispose of it.[3] Solid incineration is more cost-effective and reduces the volume of hazardous liquid waste.
-
Final Disposition: Transfer to EHS/Waste Management for High-Temperature Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, reaction solvents containing the product.[2]
-
pH Check: Verify the pH of the solution.[3] If acidic (pH < 4), carefully neutralize with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 7–9.[2]
-
Reasoning: Prevents protonation of the amine which could increase solubility in aqueous phases, making extraction difficult, and prevents reaction with other basic wastes.[2]
-
-
Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.[3]
-
Critical: Ensure this carboy is NOT designated for "Non-Halogenated" waste (like Acetone/Methanol only), as the bromine content requires specific treatment.[2]
-
-
Manifesting: List "Brominated Pyridines" on the waste tag.[3]
Scenario C: Contaminated Debris
Applicable for: Gloves, weighing boats, paper towels.[2]
-
Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.
-
Secondary Containment: If the debris is wet or dripping, double-bag.
-
Disposal: Dispose of as "Solid Hazardous Waste" (often yellow bag/bin in clinical/lab settings) for incineration.[3] Do not throw in regular trash.
Part 4: Visual Decision Logic (DOT Diagram)
The following flowchart illustrates the decision-making process for segregating (4-Bromopyridin-3-yl)methanamine waste.
Figure 1: Decision logic for waste segregation based on physical state and chemical properties.
Part 5: Emergency Spill Procedures
In the event of a spill outside of containment:
-
Evacuate & Ventilate: The amine vapor and pyridine dust are respiratory irritants.[3] Clear the immediate area.[1][5][6][7]
-
PPE Up: Wear a full-face respirator with organic vapor/acid gas cartridges if dust/vapors are present.[3]
-
Containment:
-
Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.[2]
-
Liquids: Absorb with Vermiculite or Chemizorb® .
-
Contraindication: Do NOT use standard clay kitty litter if the spill is highly concentrated; use a specialized chemical absorbent pad.
-
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the amine), followed by soap and water. Dispose of all wipes as contaminated debris.
Part 6: Regulatory Compliance (RCRA & EPA)
While (4-Bromopyridin-3-yl)methanamine is not explicitly listed with a "P" or "U" code in 40 CFR 261.33, it is regulated under the "Characteristic" and "Generator Knowledge" clauses:
-
Toxicity: If the waste exhibits toxic characteristics (Oral LD50 < 2500 mg/kg), it is hazardous.[2]
-
Halogenated Solvents: If mixed with spent solvents (Methylene Chloride, etc.), it falls under F-listed wastes (F001/F002) .[2][3]
-
Recommended Waste Code: In the absence of a specific code, use D001 (if ignitable solvent present) or classify generally as Non-RCRA Regulated Hazardous Waste (if solid), ensuring it is incinerated at a permitted facility.[2][3] Always consult your local EHS officer for site-specific codes.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51358485, (4-Bromopyridin-3-yl)methanamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Retrieved from [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C-(4-Bromo-pyridin-3-yl)-methylamine - Anichem [anichemllc.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. tatachemicals.com [tatachemicals.com]
Personal protective equipment for handling (4-Bromopyridin-3-YL)methanamine
Executive Safety Summary
Compound: (4-Bromopyridin-3-yl)methanamine CAS Registry Number: 1060805-63-1 Chemical Class: Halogenated Pyridine / Primary Amine
Critical Hazard Assessment:
While specific toxicological data for this exact isomer is limited, its structural analogs (picolylamines and halogenated pyridines) dictate a conservative safety approach. The presence of the primary aminomethyl group (
Core Directive: Treat this substance as a Corrosive and Potential Sensitizer . Do not handle on an open bench.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for personnel handling this compound. The selection logic is based on the permeation resistance against basic amines and halogenated aromatics.
| Protection Zone | PPE Requirement | Technical Justification (The "Why") |
| Hand Protection (Primary) | Nitrile (Double-gloved) Outer: min 5 mil (0.12 mm)Inner: Standard Nitrile | Permeation Defense: Pyridine derivatives can permeate thin latex rapidly. Double-gloving provides a visual breach indicator and an extra barrier against the corrosive amine moiety. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) | Required for: Spills >10mL or prolonged immersion. Nitrile degrades upon prolonged contact with concentrated amines. |
| Eye/Face Protection | Chemical Splash Goggles | Vapor/Splash Guard: Safety glasses are insufficient. Amine vapors are lachrymators; direct contact causes irreversible corneal opacity. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Engineering Control: Volatile amines have low odor thresholds. If hood is unavailable, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Body Defense | Lab Coat (Buttoned) + Chemical Apron | Physical Barrier: Standard cotton coats absorb liquids. A chemically resistant apron (Tyvek or rubber) prevents "soak-through" burns. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Zone of Control" methodology to prevent cross-contamination.
Phase 1: Preparation & Weighing
-
Static Control: Amines can be hygroscopic and prone to static. Use an ionizing fan if available or an antistatic gun on the weighing boat.
-
The "Transfer Zone": Place a disposable absorbent pad (pig mat) inside the fume hood. All weighing and manipulation occur only on this pad.
-
Weighing:
-
Tare the vial/boat before opening the stock container.
-
Use a disposable spatula. If using metal, wipe immediately with an acetone-dampened Kimwipe inside the hood to prevent corrosion.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DCM, THF) slowly. Exothermic solvation is possible due to the basic amine group.
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Pyridine amines can oxidize or absorb
from the air (forming carbamates), altering stoichiometry.
Phase 3: Decontamination
-
Immediate Wipe-down: Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (ethanol), before returning to storage.
-
Waste Segregation: Place all solid waste (gloves, weigh boats) into a dedicated "Contaminated Solids" bin, not general trash.
Visualization: Safety Logic & Workflow
Diagram 1: PPE Decision Tree
Caption: Logic flow for selecting appropriate PPE based on handling scale and state.
Diagram 2: "Cradle-to-Grave" Handling Workflow
Caption: Step-by-step lifecycle management from storage to disposal to prevent exposure.
Emergency Response & Disposal
Accidental Exposure[1]
-
Skin Contact: Immediately flush with water for 15 minutes .[1][2][3][4] Do not use vinegar or acid to neutralize; the heat of neutralization can worsen burns. Use soap and water only.
-
Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation (amines penetrate corneal tissue rapidly).
Spill Management
-
Evacuate: If spill is >500 mg or outside the hood, evacuate the immediate area.
-
Neutralize: Absorb liquid spills with a 1:1 mixture of sand and sodium bisulfate (to neutralize the amine) or use a commercial "Base Neutralizer" pad.
-
Collect: Sweep into a jar labeled "Hazardous Waste: Toxic/Corrosive Debris."
Disposal Strategy
This compound contains both Halogens (Br) and Nitrogen (Amine) .
-
Stream: Halogenated Organic Waste.
-
Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) as this may generate explosive salts or toxic bromine gas.
-
Labeling: Must be tagged as "Halogenated," "Toxic," and "Corrosive."
References
-
PubChem. (2025). (4-Bromopyridin-3-yl)methanamine (CID 51358485).[5] National Center for Biotechnology Information. [Link]
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
